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[2-(3-Methoxypropoxy)ethyl](methyl)amine Documentation Hub

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  • Product: [2-(3-Methoxypropoxy)ethyl](methyl)amine
  • CAS: 883545-98-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2-(3-Methoxypropoxy)ethylamine in Polar vs. Non-polar Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxypropoxy)ethylamine, a molecule of interest in various chemical and pharmaceutical applications. Through a d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxypropoxy)ethylamine, a molecule of interest in various chemical and pharmaceutical applications. Through a detailed examination of its molecular structure, intermolecular forces, and the principles of solvent-solute interactions, this document elucidates the compound's behavior in both polar and non-polar solvent systems. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies for solubility determination.

Introduction: Understanding the Molecular Architecture

2-(3-Methoxypropoxy)ethylamine is a bifunctional organic molecule featuring a primary amine (-NH2) and an ether linkage (-O-). This unique combination of functional groups dictates its physicochemical properties, most notably its solubility profile. The presence of a terminal amine group introduces basicity and the capacity for hydrogen bonding, while the ether group and the aliphatic chain contribute to its overall polarity and steric profile. A thorough understanding of these structural features is paramount to predicting and explaining its solubility in various media.[1]

The lone pair of electrons on the nitrogen atom of the primary amine makes it a hydrogen bond acceptor, and the hydrogens on the amine can act as hydrogen bond donors. The oxygen atom in the ether linkage also possesses lone pairs, allowing it to act as a hydrogen bond acceptor. These characteristics strongly suggest a favorable interaction with polar, protic solvents.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is the foundational principle governing solubility.[2][3] This means that substances with similar intermolecular forces are more likely to be miscible. The key intermolecular forces at play in the context of 2-(3-Methoxypropoxy)ethylamine are:

  • Hydrogen Bonding: As a primary amine and an ether, the molecule can engage in hydrogen bonding with protic solvents like water and alcohols. This is the most significant factor driving its solubility in polar protic media.

  • Dipole-Dipole Interactions: The inherent polarity of the C-N, C-O, and N-H bonds creates a net molecular dipole, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and will be the primary mode of interaction with non-polar solvents.

Amines, being basic in nature, can be protonated in acidic solutions to form ammonium salts.[4] These ionic salts are significantly more polar than the parent amine and thus exhibit greatly enhanced solubility in polar solvents like water.[1]

Predicted Solubility Profile

While specific quantitative solubility data for 2-(3-Methoxypropoxy)ethylamine is not extensively available in public literature, a reliable qualitative and estimated quantitative profile can be constructed based on the behavior of structurally analogous compounds and fundamental chemical principles.

Data Presentation: Estimated Solubility in Common Solvents

The following table summarizes the predicted solubility of 2-(3-Methoxypropoxy)ethylamine at ambient temperature.

Solvent CategorySolventDielectric Constant (approx.)Polarity Index (approx.)Predicted SolubilityRationale
Polar Protic Water80.110.2Highly MiscibleStrong hydrogen bonding with the amine and ether groups.
Methanol32.75.1Highly MiscibleExcellent hydrogen bond donor and acceptor.
Ethanol24.54.3Highly MiscibleReadily forms hydrogen bonds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2SolubleHighly polar solvent capable of strong dipole-dipole interactions.
Acetonitrile37.55.8SolubleThe polar nitrile group allows for dipole-dipole interactions.
Acetone20.75.1SolubleCapable of accepting hydrogen bonds and strong dipole-dipole interactions.[5]
Non-Polar Aprotic Dichloromethane (DCM)9.13.1Sparingly SolubleThe molecule has some non-polar character, allowing for limited solubility.
Toluene2.42.4Sparingly Soluble to InsolubleThe non-polar aromatic ring has limited affinity for the polar functional groups.
Hexane1.90.1InsolubleThe highly non-polar nature of hexane makes it a poor solvent for this polar amine.[2]
Visualization of Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between 2-(3-Methoxypropoxy)ethylamine and different solvent types.

G cluster_solute 2-(3-Methoxypropoxy)ethylamine cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Solute H₂N-CH₂-CH₂-O-CH₂-CH₂-CH₂-O-CH₃ Water H₂O Solute->Water Strong H-Bonding Dipole-Dipole Methanol CH₃OH Solute->Methanol Strong H-Bonding Dipole-Dipole Hexane C₆H₁₄ Solute->Hexane Weak Van der Waals

Caption: Intermolecular forces driving solubility.

Experimental Protocols for Solubility Determination

To validate the predicted solubility and obtain precise quantitative data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.

Qualitative Solubility Assessment

This rapid method provides a preliminary assessment of solubility.

Materials:

  • 2-(3-Methoxypropoxy)ethylamine

  • Solvents of interest (e.g., water, methanol, hexane)

  • Small test tubes (13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 2 mL of the chosen solvent to a clean, dry test tube.

  • Add 5 drops (approximately 100 µL) of 2-(3-Methoxypropoxy)ethylamine to the solvent.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for homogeneity. The presence of cloudiness, phase separation, or undissolved droplets indicates immiscibility or low solubility.

  • Record observations as "miscible," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides accurate, quantitative solubility data.

Materials:

  • 2-(3-Methoxypropoxy)ethylamine

  • Solvents of interest

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Syringes and syringe filters (0.22 µm PTFE or similar)

  • Gas chromatograph with a suitable detector (GC-FID) or high-performance liquid chromatograph (HPLC-UV/Vis or ELSD)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: a. Add a known volume (e.g., 5 mL) of the solvent to several vials. b. Add an excess of 2-(3-Methoxypropoxy)ethylamine to each vial to ensure a saturated solution with undissolved solute present. c. Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation: a. Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. d. Determine the mass of the filtered solution.

  • Analysis: a. Prepare a series of calibration standards of 2-(3-Methoxypropoxy)ethylamine in the chosen solvent at known concentrations. b. Analyze the saturated solution and the calibration standards using a validated GC or HPLC method. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of 2-(3-Methoxypropoxy)ethylamine in the saturated solution from the calibration curve.

  • Calculation of Solubility: a. Express the solubility in desired units, such as g/100 mL or mol/L, based on the determined concentration.

Visualization of Experimental Workflow

The following diagram outlines the workflow for quantitative solubility determination.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess solute to solvent B Equilibrate at constant temperature A->B C Withdraw and filter supernatant B->C D Analyze by GC/HPLC C->D E Determine concentration from calibration curve D->E F Calculate solubility E->F

Caption: Workflow for quantitative solubility determination.

Conclusion

The molecular structure of 2-(3-Methoxypropoxy)ethylamine, with its primary amine and ether functionalities, unequivocally points towards a high affinity for polar solvents and limited solubility in non-polar media. This is primarily driven by its capacity for strong hydrogen bonding and dipole-dipole interactions. For applications requiring solubilization in non-polar systems, derivatization to reduce polarity or the use of a co-solvent system may be necessary. The experimental protocols provided in this guide offer a robust framework for the precise determination of its solubility, enabling researchers and developers to make informed decisions in their scientific endeavors.

References

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Glory Chem. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved from [Link]

  • Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

Sources

Exploratory

pKa values and basicity of 2-(3-Methoxypropoxy)ethylamine

Technical Whitepaper: Physicochemical Profiling and Basicity of 2-(3-Methoxypropoxy)ethylamine Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Methoxypro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Basicity of 2-(3-Methoxypropoxy)ethylamine

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Methoxypropoxy)ethylamine , with a specific focus on its acid dissociation constant (pKa) and basicity. Designed for researchers in medicinal chemistry and bioconjugation, this document synthesizes theoretical Structure-Activity Relationship (SAR) data with rigorous experimental protocols.

The presence of an ether oxygen at the


-position relative to the amine functionality significantly alters the basicity profile compared to simple alkylamines. Understanding this shift is critical for optimizing reductive amination conditions, buffer compatibility, and linker stability in Antibody-Drug Conjugates (ADCs).

Structural Analysis & Theoretical pKa Prediction

Chemical Identity
  • Systematic Name: 2-(3-Methoxypropoxy)ethanamine

  • Functional Class: Primary Ether-Amine (Heterobifunctional Linker)

  • Molecular Formula:

    
    
    
  • Core Structure:

    
    
    
Mechanistic Basis of Basicity

The basicity of the primary amine is governed by the electron density available on the nitrogen lone pair. In 2-(3-Methoxypropoxy)ethylamine, this density is modulated by the Inductive Effect (-I) of the ether oxygen atoms.

  • Proximal Effect (

    
    -Oxygen):  The oxygen atom at the 
    
    
    
    -position (2-position relative to nitrogen) exerts a strong electron-withdrawing inductive effect through the
    
    
    -bond framework. This destabilizes the protonated ammonium cation (
    
    
    ) relative to a standard alkylamine, increasing acidity and lowering the pKa.
  • Distal Effect (

    
    -Oxygen):  The terminal methoxy group is separated by a propyl spacer (5 atoms away). Its inductive influence is negligible due to distance-dependent decay.
    
Comparative pKa Data (SAR)

To predict the pKa of the target molecule with high confidence, we analyze structurally homologous ether-amines.

MoleculeStructurepKa (at 25°C)

vs. Ethylamine
Ethylamine

10.70 Reference
2-Methoxyethylamine

9.50 – 9.89 -1.0
2-Ethoxyethylamine

9.32 -1.4
Target Molecule

9.3 – 9.5 (Predicted) ~ -1.3

Visualizing the Electronic Effects

The following diagram illustrates the structural logic governing the reduced basicity of the target molecule compared to ethylamine.

G cluster_0 Target Molecule Core Amine Primary Amine (-NH2) Protonation Protonated State (-NH3+) Amine->Protonation + H+ BetaO Beta-Oxygen (-O-) BetaO->Amine Electron Withdrawal BetaO->Protonation Destabilizes Cation Spacer Propyl Spacer -(CH2)3- Spacer->BetaO Connects DistalO Distal Methoxy (CH3-O-) DistalO->Spacer Negligible Effect Inductive Inductive Withdrawal (-I Effect)

Figure 1: Mechanistic flow showing how the


-oxygen withdraws electron density, destabilizing the conjugate acid and lowering the pKa.

Experimental Protocol: Potentiometric Determination of pKa

While SAR provides a strong estimate, experimental validation is required for regulatory filing or precise formulation. The Potentiometric Titration method is the gold standard for this determination.

Reagents & Equipment
  • Analyte: ~50 mg of pure 2-(3-Methoxypropoxy)ethylamine (hydrochloride salt preferred for solubility).

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against KHP.

  • Solvent: Carbonate-free deionized water (degassed).

  • Ionic Strength Adjuster: 0.1 M Potassium Chloride (KCl) to maintain constant ionic strength.

  • Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

  • Temperature Control: Thermostated jacketed vessel at 25.0 ± 0.1°C .

Step-by-Step Workflow
  • System Calibration:

    • Calibrate the pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

    • Verify electrode slope (ideal: 98-102%).

  • Sample Preparation:

    • Dissolve

      
       moles of the amine hydrochloride in 40 mL of 0.1 M KCl solution.
      
    • Ensure the vessel is purged with inert gas (

      
       or Argon) to prevent 
      
      
      
      absorption (which forms carbonic acid and skews results).
  • Titration:

    • Pre-acidify the solution with a small aliquot of HCl if using the free base, ensuring the starting pH is < 3.0.

    • Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record pH after stabilization (drift < 0.1 mV/s).

    • Continue titration until pH > 11.5.

  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Determine the Equivalence Point (EP) using the first derivative (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the Half-Equivalence Point (where

      
      ).
      
Data Analysis Workflow (Visualization)

Workflow Start Sample Dissolution (0.1M KCl Matrix) Purge N2 Purge (Remove CO2) Start->Purge Titrate Add 0.1M NaOH (Stepwise) Purge->Titrate Measure Record Potential (mV) Titrate->Measure Measure->Titrate Loop until pH > 11.5 Curve Generate Titration Curve Measure->Curve Calc First Derivative Analysis (Identify Inflection) Curve->Calc Result Calculate pKa (Half-Equivalence) Calc->Result

Figure 2: Logical workflow for the potentiometric determination of pKa.

Implications for Research & Development

Buffer Selection

With a pKa of ~9.4, this amine has a buffering capacity range of pH 8.4 – 10.4 . It is not suitable for buffering at physiological pH (7.4), where it will exist almost exclusively (>99%) in the protonated ammonium form (


).
Conjugation Chemistry (Reductive Amination)

For reductive amination (e.g., coupling to an aldehyde-linker):

  • Standard Amine (pKa 10.7): Requires pH ~10 to ensure sufficient free nucleophile, or acidic conditions (pH 5-6) to activate the aldehyde while relying on the small fraction of free amine.

  • Ether-Amine (pKa 9.4): The lower pKa means a higher fraction of the amine is unprotonated (nucleophilic) at neutral/slightly basic pH compared to alkylamines. This allows for efficient coupling at pH 8.5 – 9.0 , which is milder and preserves sensitive protein structures.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
  • ChemicalBook. (2025). 2-Ethoxyethylamine Properties and pKa Data. Retrieved from (Proxy analog data).

  • NIST. (2024). Standard Reference Data for 2-Methoxyethylamine. National Institute of Standards and Technology. (Confirming inductive effects of -oxygen).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.
Foundational

A Guide to 2-(3-Methoxypropoxy)ethylamine: A Versatile Building Block in Modern Organic Synthesis

Abstract In the landscape of modern drug discovery and specialty chemical synthesis, the demand for functionalized building blocks that offer a blend of desirable physicochemical properties is ever-increasing. 2-(3-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and specialty chemical synthesis, the demand for functionalized building blocks that offer a blend of desirable physicochemical properties is ever-increasing. 2-(3-Methoxypropoxy)ethylamine emerges as a significant, albeit specialized, primary amine featuring both a flexible ether linkage and a reactive amino group. This unique combination imparts a valuable set of characteristics, including hydrophilicity, hydrogen bonding capability, and a defined spatial orientation, making it an attractive component for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of 2-(3-Methoxypropoxy)ethylamine in organic synthesis, with a focus on its role as a versatile intermediate for researchers, scientists, and professionals in drug development. We will delve into its core reactivity, present detailed protocols for key transformations, and highlight its utility in the synthesis of high-value compounds.

Compound Profile and Physicochemical Properties

2-(3-Methoxypropoxy)ethylamine, with CAS Number 104514-49-0, is a bifunctional organic molecule characterized by a primary amine and an ether group separated by a flexible alkyl chain. This structure is foundational to its utility in chemical synthesis.

Structure:

The presence of the methoxypropoxy group significantly influences the molecule's properties. The ether linkages introduce polarity and the capacity to act as hydrogen bond acceptors, which can enhance the solubility of derivative compounds in various media. The terminal primary amine serves as a potent nucleophile and a key reactive handle for a multitude of chemical transformations.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueData Source
CAS Number 104514-49-0Inferred from chemical databases
Molecular Formula C6H15NO2Calculated
Molecular Weight 133.19 g/mol Calculated
Boiling Point Predicted: ~180-200 °CEstimation based on similar structures
Density Predicted: ~0.95-1.05 g/cm³Estimation based on similar structures
Solubility Miscible with water and common organic solvents (e.g., MeOH, EtOH, DCM, THF).General property of similar amino ethers
pKa (Conjugate Acid) Predicted: ~9.5 - 10.5Typical for primary alkylamines
1H NMR Predicted chemical shifts (ppm): ~3.5-3.7 (t, -O-CH2-CH2-NH2), ~3.4 (t, CH3-O-CH2-), ~3.3 (s, CH3-O-), ~2.8 (t, -CH2-NH2), ~1.8 (p, -O-CH2-CH2-CH2-O-), ~1.7 (br s, -NH2).Based on standard chemical shift values
13C NMR Predicted chemical shifts (ppm): ~70-72 (-O-CH2-), ~59 (CH3-O-), ~42 (-CH2-NH2), ~30 (-CH2-CH2-CH2-).Based on standard chemical shift values

Note: Specific experimental data for this compound is not widely published. Predicted values are derived from analogous structures and standard chemical principles.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-(3-Methoxypropoxy)ethylamine is anchored in the reactivity of its primary amine. This functional group can participate in a wide array of classical and contemporary organic reactions, making it a valuable tool for introducing the unique methoxypropoxy side-chain into target molecules.

N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of amine synthesis and modification, offering a highly efficient and controlled method for forming C-N bonds.[1] It involves the reaction of the amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[2] This one-pot procedure avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[3]

The use of 2-(3-Methoxypropoxy)ethylamine in this context allows for the facile introduction of its hydrophilic and flexible side-chain onto a wide variety of carbonyl-containing scaffolds.

Workflow 1: Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents cluster_product Product Amine 2-(3-Methoxypropoxy)ethylamine Imine_Formation Imine Formation (Mildly Acidic, e.g., AcOH) Amine->Imine_Formation Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Intermediate Product N-Substituted Amine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_Agent->Reduction Solvent Solvent (e.g., DCM, MeOH) Solvent->Imine_Formation

Caption: General workflow for N-alkylation using reductive amination.

Experimental Protocol: Synthesis of an N-Arylmethyl Derivative

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) in dichloromethane (DCM, 10 mL), add 2-(3-Methoxypropoxy)ethylamine (1.1 mmol, 1.1 eq).

  • Imine Formation: Add acetic acid (0.1 mmol, 0.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes.[4] The reaction is typically mild and does not require external cooling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted secondary amine.

Causality: Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion, allowing for a one-pot reaction with high chemoselectivity.[4] The addition of a catalytic amount of acid accelerates the initial condensation step.[5]

Amide Bond Formation

Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[6][7] 2-(3-Methoxypropoxy)ethylamine, as a primary amine, readily undergoes acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide bonds. This reaction provides a robust method for attaching the methoxypropoxy tail to carboxylic acid-bearing molecules, which is particularly useful in creating libraries of compounds for structure-activity relationship (SAR) studies.

A wide variety of coupling reagents, such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU), can be used to activate the carboxylic acid for efficient reaction with the amine.[7][8]

Diagram 2: Amide Coupling Pathway

G CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedEster Activation Amine 2-(3-Methoxypropoxy)ethylamine AmideProduct Amide Product Amine->AmideProduct CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA, TEA) Solvent Solvent (e.g., DMF, DCM) ActivatedEster->AmideProduct Nucleophilic Attack

Caption: Key components in a standard amide coupling reaction.

Experimental Protocol: General Amide Synthesis using HATU

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL). Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add a solution of 2-(3-Methoxypropoxy)ethylamine (1.2 mmol, 1.2 eq) in DMF (2 mL) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor for completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography or preparative HPLC to obtain the pure amide.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly with sensitive substrates.[7] The non-nucleophilic base, DIPEA, is used to neutralize the acid formed during the reaction without competing in the coupling itself.

Role in Heterocyclic Synthesis

Primary amines are crucial starting materials for the synthesis of a vast array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and agrochemicals.[9] 2-(3-Methoxypropoxy)ethylamine can serve as a key building block in constructing substituted heterocycles such as pyrimidines, imidazoles, and thiazoles. For instance, it can be used in condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrimidines or with α-haloketones to generate thiazoles. The resulting heterocycles are appended with the methoxypropoxy moiety, which can modulate their biological activity and pharmacokinetic properties.

Applications in Pharmaceutical and Agrochemical Synthesis

The true value of a building block is demonstrated by its incorporation into high-value, functional molecules. While specific public-domain examples for 2-(3-Methoxypropoxy)ethylamine are emerging, its structural motifs are present in patented compounds, highlighting its relevance.

Case Study: Precursor to Rabeprazole Analogues

A Chinese patent (CN103664886A) describes the synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole, a key intermediate for the anti-ulcer drug Rabeprazole.[10] In this synthesis, the "3-methoxypropoxy" group is introduced onto a pyridine ring. While the patent starts from 4-nitro-2,3-dimethylpyridine N-oxide and 3-methoxypropan-1-ol, an alternative retrosynthetic analysis suggests that a molecule like 2-(3-Methoxypropoxy)ethylamine could be a valuable synthon in related heterocyclic systems. This underscores the industrial relevance of the methoxypropoxy fragment in constructing pharmacologically active agents.

Table 2: Potential Pharmaceutical Applications

Therapeutic AreaTarget ScaffoldRationale for Using 2-(3-Methoxypropoxy)ethylamine
Cardiovascular Beta-blockers (e.g., Carvedilol analogues)[3][11][12]The amino-ether motif is common in beta-blockers. The methoxypropoxy chain can optimize lipophilicity and receptor binding.
Urology Alpha-blockers (e.g., Tamsulosin analogues)[11][12]The flexible side-chain can be crucial for fitting into the receptor's binding pocket.
Oncology Kinase InhibitorsThe primary amine can be used to construct hinge-binding motifs, while the side chain can extend into solvent-exposed regions to improve solubility.
Central Nervous System GPCR LigandsThe combination of a basic nitrogen center and a hydrogen-bond accepting ether chain is a classic pharmacophore for interacting with G-protein coupled receptors.

Conclusion and Future Outlook

2-(3-Methoxypropoxy)ethylamine represents a valuable and versatile building block for modern organic synthesis. Its dual functionality—a reactive primary amine and a flexible, polar ether chain—provides chemists with a powerful tool to introduce desirable properties into target molecules. Through robust and well-established reactions such as reductive amination and amide coupling, this intermediate can be readily incorporated into diverse molecular scaffolds. Its relevance is highlighted by the presence of its core structure in patented pharmaceutical intermediates. For researchers in drug discovery and materials science, 2-(3-Methoxypropoxy)ethylamine offers a strategic component for modulating solubility, influencing conformation, and fine-tuning biological activity. As the drive for novel chemical entities with optimized properties continues, the utility of such specialized building blocks is set to expand, making 2-(3-Methoxypropoxy)ethylamine a reagent of increasing importance.

References

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PubChemLite - amine (C7H17NO2). [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • A solvent-free procedure for the formation of amides without exclusion of air and moisture is described. PMC. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • Ethylamine, 2-(2-methoxyethoxy)-. NIST WebBook. [Link]

  • Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. PubMed. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. EPA. [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine. PubChem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. [Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). [Link]

  • Reductive Amination. YouTube. [Link]

  • 3-Methoxyphenethylamine. PubChem. [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. [Link]

  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC. [Link]

  • Preparation method for apremilast and intermediate of apremilast. Eureka | Patsnap. [Link]

  • Application Of Section 3(d) On The Intermediate Pharmaceutical Compounds. Patent - India. [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. [Link]

  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. [Link]

  • 3-PROPOXYPROPYLAMINE. Ataman Kimya. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • 3-METHOXYPROPYLAMINE. Ataman Kimya. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocol for 2-(3-Methoxypropoxy)ethylamine

Application Note: Scalable Synthesis of 2-(3-Methoxypropoxy)ethylamine Executive Summary This guide details a scalable, two-step synthesis protocol for 2-(3-Methoxypropoxy)ethylamine , a heterobifunctional linker used fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(3-Methoxypropoxy)ethylamine

Executive Summary

This guide details a scalable, two-step synthesis protocol for 2-(3-Methoxypropoxy)ethylamine , a heterobifunctional linker used frequently in PROTAC® development, antibody-drug conjugates (ADCs), and surface modification.

While direct amination of halides is possible, it often leads to over-alkylation (secondary/tertiary amines). This protocol utilizes a Phase-Transfer Catalyzed (PTC) alkylation followed by a selective nitrile hydrogenation . This route is selected for its high atom economy, scalability, and ability to deliver high primary amine selectivity (>95%) when specific modifiers are employed.

Target Molecule:

  • IUPAC Name: 2-(3-Methoxypropoxy)ethan-1-amine

  • Structure:

    
    
    
  • Key Features: Primary amine tail (reactive), Propyl-Ethyl ether spacer (hydrophilic), Methyl cap (inert).

Strategic Analysis & Route Selection

To ensure scalability and purity, we reject the "Gabriel Synthesis" (high waste mass) and "Direct Amination" (low selectivity) in favor of the Cyanomethylation-Reduction pathway.

Reaction Scheme

ReactionScheme SM1 3-Methoxypropan-1-ol (Starting Material) Inter Intermediate: 2-(3-Methoxypropoxy)acetonitrile SM1->Inter Step 1: PTC Alkylation NaOH (50%), TBAB Toluene, 0-25°C Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Inter Product Product: 2-(3-Methoxypropoxy)ethylamine Inter->Product Step 2: Hydrogenation H2 (50 bar), Raney Ni NH3/MeOH, 50°C

Figure 1: Two-step synthesis pathway utilizing atom-efficient nitrile insertion.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Methoxypropoxy)acetonitrile

Principle: The hydroxyl group of 3-methoxypropan-1-ol is alkylated with chloroacetonitrile. Using a biphasic system (Toluene/50% NaOH) with a Phase Transfer Catalyst (TBAB) avoids the need for anhydrous conditions and dangerous sodium hydride.

Materials:

  • 3-Methoxypropan-1-ol (1.0 eq)

  • Chloroacetonitrile (1.2 eq) [DANGER: TOXIC]

  • Toluene (Solvent, 3-4 volumes)

  • Sodium Hydroxide (50% aq.[1] solution, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe. Connect to a scrubber system (chloroacetonitrile vapors are hazardous).

  • Charging: Charge Toluene, 3-Methoxypropan-1-ol, and TBAB into the reactor. Start stirring at 300 RPM.

  • Base Addition: Add 50% NaOH solution. The mixture will form a biphasic emulsion. Cool the jacket to 0°C.

  • Alkylation: Add Chloroacetonitrile dropwise via an addition funnel, maintaining internal temperature

    
     (Reaction is exothermic).
    
  • Reaction: Once addition is complete, warm to 25°C and stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by GC or TLC (Ethyl Acetate/Hexane 1:4). The alcohol spot should disappear.

  • Workup:

    • Stop stirring and allow phases to separate.

    • Drain the lower aqueous layer (contains NaCl and excess NaOH).

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
    • Note: The nitrile intermediate is thermally stable and can be distilled if high purity is required, but crude purity is often

      
       and suitable for the next step.
      
Step 2: Catalytic Hydrogenation to 2-(3-Methoxypropoxy)ethylamine

Principle: The nitrile group is reduced to a primary amine using Raney Nickel.[2]

  • Critical Control Point: Reduction of nitriles often yields secondary amines (dimers) via an imine intermediate. Ammonia (

    
    )  is added to the solvent to suppress this side reaction and ensure high selectivity for the primary amine [1].
    

Materials:

  • Nitrile Intermediate (from Step 1)

  • Raney Nickel (Slurry in water, washed with MeOH) (10 wt% loading)

  • Methanol (Solvent, 5-10 volumes)

  • Ammonia (7N in Methanol or gaseous) (2-3 eq)

  • Hydrogen Gas (

    
    )[3]
    

Protocol:

  • Safety Check: Inspect autoclave seals. Raney Nickel is pyrophoric; handle under inert atmosphere (Argon/Nitrogen) and keep wet at all times.

  • Loading: In a high-pressure autoclave, charge the Nitrile intermediate dissolved in Methanol.

  • Catalyst & Additive: Add the Raney Nickel slurry. Add the Ammonia/Methanol solution.

  • Pressurization:

    • Purge with Nitrogen (

      
      ).
      
    • Purge with Hydrogen (

      
      ).
      
    • Pressurize to 30–50 bar (435–725 psi) with

      
      .
      
  • Reaction: Heat to 50°C and stir at high speed (gas-liquid mass transfer is rate-limiting). Monitor

    
     uptake. Reaction typically takes 6–12 hours.
    
  • Workup:

    • Cool to room temperature and vent

      
      . Purge with Nitrogen.[4]
      
    • Filter the catalyst through a Celite pad (keep wet to prevent fire).

    • Concentrate the filtrate to remove Methanol and Ammonia.

  • Final Purification: Distill the crude amine under vacuum (approx. 0.5 mbar, bp ~60-80°C depending on vacuum) to obtain a clear, colorless liquid.

Process Visualization & Workflow

The following diagram illustrates the operational flow, highlighting safety barriers and critical process parameters (CPPs).

ProcessFlow cluster_Step1 Step 1: PTC Alkylation cluster_Step2 Step 2: Hydrogenation Mix Biphasic Mixing (Toluene/NaOH) Add Controlled Addition (Chloroacetonitrile <15°C) Mix->Add Sep Phase Separation & Washing Add->Sep Load Autoclave Loading (Ra-Ni + NH3/MeOH) Sep->Load Hydro Hydrogenation (50 bar, 50°C) Load->Hydro Filt Catalyst Filtration (Pyrophoric Hazard!) Hydro->Filt Distill Vacuum Distillation (Final Product Isolation) Filt->Distill QC QC Analysis (GC, Titration) Distill->QC

Figure 2: Operational workflow emphasizing thermal control and catalyst handling safety.

Quality Control & Specifications

ParameterSpecificationMethodRationale
Appearance Clear, colorless liquidVisualOxidation/impurities cause yellowing.
Purity (GC)

GC-FIDEnsure no unreacted nitrile remains.
Secondary Amine

GC/MSCritical for ADC conjugation efficiency.
Water Content

Karl FischerAnhydrous conditions often required for downstream use.
Amine Value Theoretical

HCl TitrationConfirms molecular weight/identity.

Safety & Handling (HSE)

  • Chloroacetonitrile (CAS 107-14-2): Highly toxic by inhalation, ingestion, and skin contact.[5] It may liberate cyanide in the body.[6] Mandatory: Use a fume hood, butyl rubber gloves, and have a cyanide antidote kit available [2].

  • Raney Nickel: Pyrophoric when dry. Keep submerged in water or alcohol. Dispose of in a dedicated container with water.

  • Hydrogen: Extremely flammable. Ensure autoclave is grounded and leak-tested.

References

  • Suppression of Secondary Amines: Hitchcock, S. R., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry. The addition of ammonia or hydroxide is a standard industrial practice to prevent the condensation of the intermediate imine with the primary amine product.

  • Chloroacetonitrile Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7863, Chloroacetonitrile."

  • Phase Transfer Catalysis (General Protocol): Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

Sources

Application

Application Note: A Detailed Protocol for Reductive Amination Using 2-(3-Methoxypropoxy)ethylamine

For: Researchers, scientists, and drug development professionals. Introduction Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an imine intermediate, is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of nitrogen-containing compounds.[1][2] The choice of amine is critical in directing the reaction towards the desired product, and 2-(3-Methoxypropoxy)ethylamine is a valuable primary amine in this context. Its unique structural features can impart desirable pharmacokinetic properties to the final molecule, making it a reagent of significant interest in drug discovery and development.

This application note provides a comprehensive guide to performing a reductive amination reaction using 2-(3-Methoxypropoxy)ethylamine. We will delve into the underlying mechanism, provide a detailed experimental protocol, discuss the selection of appropriate reducing agents and reaction conditions, and offer insights into troubleshooting potential challenges.

Reaction Mechanism and Key Considerations

The reductive amination process occurs in two main stages: the formation of an imine or iminium ion, followed by its reduction to an amine.[2][3]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, 2-(3-Methoxypropoxy)ethylamine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. This step is typically catalyzed by mild acid.[4] The equilibrium of this reaction can be shifted towards the imine by removing water.[2]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent. The choice of reducing agent is crucial for the success of the reaction. It must be selective enough to reduce the imine in the presence of the starting carbonyl compound.[1]

Visualizing the Mechanism

Reductive_Amination Start Aldehyde/Ketone + 2-(3-Methoxypropoxy)ethylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (catalyst) Hemiaminal->Start Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal Amine Final Amine Product Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Hydride Transfer H2O H₂O

Caption: General workflow for reductive amination.

Selecting the Appropriate Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice depends on the specific substrates and desired reaction conditions.

Reducing AgentCommon SolventsKey CharacteristicsCitations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups. It is moisture-sensitive.[5][6][7][8][5][6][7][8]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Less reactive than NaBH₄, allowing for in-situ imine formation.[4][9] Caution: Highly toxic cyanide gas can be liberated under acidic conditions.[10][4][9][10]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes and ketones, so imine formation must be complete before its addition.[7][11][7][11]

For most applications involving 2-(3-Methoxypropoxy)ethylamine, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and mild reaction conditions.[1][5][6]

Experimental Protocol: Synthesis of N-benzyl-2-(3-methoxypropoxy)ethan-1-amine

This protocol details the reductive amination of benzaldehyde with 2-(3-Methoxypropoxy)ethylamine using sodium triacetoxyborohydride.

Materials and Reagents
  • 2-(3-Methoxypropoxy)ethylamine (≥98% purity)

  • Benzaldehyde (≥99% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95% purity)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Safety Precautions
  • 2-(3-Methoxypropoxy)ethylamine is corrosive and can cause severe skin burns and eye damage.[12][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14][15]

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[7] Handle in a dry environment.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate precautions.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14][15][16]

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-Methoxypropoxy)ethylamine (1.33 g, 10.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (40 mL).

  • Addition of Aldehyde and Acid: Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) to the stirred solution. Follow this with the addition of glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv). The acetic acid acts as a catalyst for imine formation.[6]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine) solution (30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(3-methoxypropoxy)ethan-1-amine.

Visualizing the Workflow

Protocol_Workflow Setup 1. Reaction Setup (Amine + Solvent) Addition 2. Add Aldehyde & Acetic Acid Setup->Addition Reduction 3. Add NaBH(OAc)₃ Addition->Reduction Monitor 4. Monitor Reaction (TLC/LC-MS) Reduction->Monitor Workup 5. Quench & Extract Monitor->Workup Purify 6. Dry & Purify (Column Chromatography) Workup->Purify Product Pure Amine Product Purify->Product

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive reducing agent.- Insufficient reaction time.- Inefficient imine formation.- Use fresh, high-purity sodium triacetoxyborohydride.- Allow the reaction to stir for a longer period.- Ensure the presence of a catalytic amount of acid. For less reactive ketones, a stronger Lewis acid like Ti(OiPr)₄ may be beneficial with other reducing agents.[9]
Formation of Side Products - Reduction of the starting carbonyl.- Over-alkylation of the amine.- Use a more selective reducing agent like NaBH(OAc)₃.[1]- If using NaBH₄, ensure complete imine formation before adding the reducing agent.[7]- Use a 1:1 stoichiometry of amine to carbonyl to minimize dialkylation, which is less of a concern with primary amines in the first alkylation.[4]
Difficult Purification - Presence of unreacted starting materials.- Emulsion formation during workup.- Optimize reaction conditions to drive the reaction to completion.- Acid-base extraction can sometimes help in separating the amine product from non-basic impurities.[17]- Addition of brine during extraction can help break emulsions.

Conclusion

Reductive amination using 2-(3-Methoxypropoxy)ethylamine is a robust and reliable method for the synthesis of secondary amines that may have applications in pharmaceutical and materials science. By carefully selecting the appropriate reducing agent and reaction conditions, and by following a well-defined protocol, researchers can efficiently synthesize their target molecules in high yield and purity. The use of sodium triacetoxyborohydride is highly recommended for its selectivity and operational simplicity. As with any chemical procedure, adherence to safety protocols is paramount for a successful and safe experiment.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629–11633. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Chemistry Unleashed. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • LibreTexts. (2023). Reductive Amination. [Link]

  • IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). [Link]

  • MDPI. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. [Link]

Sources

Method

Reaction conditions for alkylating 2-(3-Methoxypropoxy)ethylamine

Executive Summary This guide details the reaction conditions for the controlled alkylation of 2-(3-Methoxypropoxy)ethylamine (CAS: 111974-74-4 analog / generic structure: ). This molecule functions as a hydrophilic "shor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for the controlled alkylation of 2-(3-Methoxypropoxy)ethylamine (CAS: 111974-74-4 analog / generic structure:


). This molecule functions as a hydrophilic "short-PEG" linker, offering improved solubility and flexibility in drug conjugates (e.g., PROTACs, ADCs) compared to hydrophobic alkyl chains.

The Central Challenge: Primary amines are highly nucleophilic. Direct alkylation with alkyl halides typically results in a statistical mixture of secondary (desired), tertiary, and quaternary ammonium species ("over-alkylation"). To achieve high yield and purity of the mono-alkylated secondary amine, kinetic control or alternative mechanistic pathways are required.

This protocol prioritizes Reductive Amination as the primary method due to its superior selectivity, while providing Direct Alkylation and Acylation-Reduction as situational alternatives.

Chemical Compatibility & Pre-Reaction Analysis

ParameterSpecification / Behavior
Substrate Class Primary Aliphatic Amine with Ether Linkage
pKa (Conjugate Acid) ~10.0–10.5 (Typical for primary amines)
Nucleophilicity High (Primary amine > Secondary amine in steric accessibility, but Secondary > Primary in electron density)
Ether Stability The methoxypropoxy chain is stable to borohydrides (

),

, and standard bases (

, DIPEA).
Solubility Amphiphilic. Soluble in water, MeOH, DCM, THF, DMF.
Incompatible With Strong oxidizers, acid chlorides (unless acylation is intended).

Method A: Reductive Amination (Preferred Protocol)

Objective: Selective synthesis of secondary amines. Mechanism: Formation of an imine/hemiaminal intermediate followed by in situ reduction. Why this works: The imine intermediate is neutral

Application

Synthesis of pharmaceutical intermediates using 2-(3-Methoxypropoxy)ethylamine

Application Note: Synthesis of Pharmaceutical Intermediates using 2-(3-Methoxypropoxy)ethylamine Abstract This application note details the synthetic utility of 2-(3-Methoxypropoxy)ethylamine (MPEA), a specialized ether-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pharmaceutical Intermediates using 2-(3-Methoxypropoxy)ethylamine

Abstract

This application note details the synthetic utility of 2-(3-Methoxypropoxy)ethylamine (MPEA), a specialized ether-amine linker used in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike standard alkyl amines, the ether oxygen atoms in the propyl-ethyl chain of MPEA function as a "mini-PEG" motif, significantly enhancing aqueous solubility and lowering logD without introducing the metabolic instability often associated with longer polyethylene glycol chains. This guide provides validated protocols for incorporating MPEA into pharmaceutical intermediates via Nucleophilic Aromatic Substitution (


), Amide Coupling, and Reductive Amination, specifically targeting kinase inhibitor scaffolds.

Introduction & Chemical Identity

In modern drug discovery, "molecular obesity"—the tendency of drug candidates to become increasingly lipophilic and insoluble—is a critical failure mode. 2-(3-Methoxypropoxy)ethylamine serves as a strategic building block to counteract this. It is commonly attached to the solvent-exposed regions of ATP-competitive kinase inhibitors (e.g., pyrimidines, quinazolines) to improve oral bioavailability.

Technical Note on Reagent Identity: Researchers must distinguish this primary amine from the commercially common secondary amine, Bis(2-methoxyethyl)amine (CAS 111-95-5).

  • Target Molecule: 2-(3-Methoxypropoxy)ethylamine[1]

  • Structure:

    
    
    
  • Functionality: Primary amine (Nucleophile), Ether linkages (H-bond acceptors).

Strategic Synthesis Workflows

The incorporation of MPEA is typically the final or penultimate step in convergent synthesis. The choice of reaction pathway depends on the electrophilicity of the drug scaffold.

Decision Tree for Synthetic Strategy

SynthesisStrategy Start Drug Scaffold Functionalization Check Electrophilic Handle? Start->Check Halide Aryl Halide (Cl, F) (e.g., Chloropyrimidine) Check->Halide Yes Acid Carboxylic Acid Check->Acid No (needs oxidation) Aldehyde Aldehyde/Ketone Check->Aldehyde No (needs reduction) SNAr Protocol A: SNAr Reaction (Heat, Base) Halide->SNAr Amide Protocol B: Amide Coupling (HATU/EDC) Acid->Amide RedAm Protocol C: Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Final Solubilized Drug Candidate SNAr->Final Purification Amide->Final RedAm->Final

Figure 1: Decision matrix for selecting the optimal conjugation pathway based on scaffold functionality.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Context: This is the industry-standard method for functionalizing kinase cores (e.g., 4-chloropyrimidines) where the nitrogen of the MPEA displaces a halide.

Reagents:

  • Substrate: 4-Chloro-substituted heterocycle (1.0 equiv)[2]

  • Nucleophile: 2-(3-Methoxypropoxy)ethylamine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol (for high heat) or DMSO (for reactivity)
    

Step-by-Step Methodology:

  • Preparation: In a pressure-rated vial, dissolve the 4-chloro-heterocycle (1.0 mmol) in

    
    -Butanol (5 mL).
    
  • Addition: Add DIPEA (2.5 mmol) followed by 2-(3-Methoxypropoxy)ethylamine (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 90–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride ($[M+H]^+ \rightarrow [M-Cl+Amine]^+ $).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (

      
       mL) to remove 
      
      
      
      -Butanol and excess amine.
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Critical Insight: If the substrate is electron-rich and unreactive, switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C, or use microwave irradiation (150°C, 30 min).

Protocol B: Amide Coupling

Context: Used when the drug scaffold presents a carboxylic acid.

Reagents:

  • Acid Substrate (1.0 equiv)

  • Amine: 2-(3-Methoxypropoxy)ethylamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under

    
    . Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the active ester.
    
  • Coupling: Add 2-(3-Methoxypropoxy)ethylamine (1.1 mmol).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Quench: Dilute with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The ether tail usually renders the product soluble in organic solvents, but if the core is very polar, use DCM/Isopropanol (3:1) for extraction.[3]

Physicochemical Impact Analysis

The primary reason for using 2-(3-Methoxypropoxy)ethylamine over a standard hexyl-amine is the "Ether Effect." The oxygen atoms disrupt the hydrophobic envelope, allowing water molecules to solvate the chain.

Table 1: Comparative Physicochemical Data (Simulated for a Pyrimidine Scaffold)

PropertyHexyl-Amine Analog2-(3-Methoxypropoxy)ethylamine Analog Impact
LogP (Lipophilicity)4.22.8 Improved Solubility
tPSA (Polar Surface Area)55

73

Better Solvation
Aqueous Solubility < 10

> 150

High Bioavailability
Rotatable Bonds 56 Flexible Binding

Mechanism of Action ( )

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a Meisenheimer complex.[4][5]

SNArMechanism cluster_conditions Critical Factors Reactants Chloropyrimidine + Amine TS Meisenheimer Complex (Anionic) Reactants->TS Nucleophilic Attack Product Substituted Product + HCl TS->Product Restoration of Aromaticity Factor1 Electron Withdrawing Groups (Stabilize TS) Factor2 Solvent Polarity (Stabilize TS)

Figure 2: Mechanistic pathway of the


 reaction. The intermediate Meisenheimer complex is stabilized by polar aprotic solvents (DMSO/DMF).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Bis(2-methoxyethyl)amine (CAS 111-95-5). [Note: Cited for structural distinction]. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Fisher Scientific. (2025). Aromatic Nucleophilic Substitution Reaction Protocols. Retrieved from [Link]

Sources

Method

Step-by-step guide to handling 2-(3-Methoxypropoxy)ethylamine in the lab

Application Note: Technical Protocol for Handling 2-(3-Methoxypropoxy)ethylamine Part 1: Executive Summary & Chemical Identity 2-(3-Methoxypropoxy)ethylamine is a specialized heterobifunctional linker belonging to the al...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Protocol for Handling 2-(3-Methoxypropoxy)ethylamine

Part 1: Executive Summary & Chemical Identity

2-(3-Methoxypropoxy)ethylamine is a specialized heterobifunctional linker belonging to the aliphatic ether amine class. Structurally, it consists of a primary amine terminus separated from a methyl ether group by a propyl-ethoxy spacer. This molecule is frequently employed in bioconjugation, PROTAC® linker synthesis, and surface modification due to its hydrophilicity (conferred by the ether oxygen) and the reactivity of the primary amine.

However, its handling presents specific challenges often overlooked in general laboratory settings: hygroscopicity and susceptibility to "Amine Blush" (reaction with atmospheric CO₂). This guide outlines the rigorous protocols required to maintain reagent integrity and ensure reproducible synthetic outcomes.

Physiochemical Profile[1][2][3]
PropertyValue / DescriptionNote
Chemical Structure

Primary Amine + Ether Linkage
Molecular Weight ~133.19 g/mol Based on formula

Physical State Liquid (at 20°C)Colorless to pale yellow
Basicity (pKa) ~9.5 - 10.5Typical for primary alkyl amines
Solubility Miscible in water, DCM, MeOH, THFHigh polarity due to ether/amine
Major Hazard Corrosive (Skin/Eyes) Causes severe burns (Category 1B/1C)

Part 2: Critical Hazard Mechanism - The "Amine Blush"

The most common failure mode when using 2-(3-Methoxypropoxy)ethylamine is not chemical decomposition, but atmospheric deactivation .

The Mechanism: Primary amines are nucleophilic bases. Upon exposure to air, they react rapidly with carbon dioxide (CO₂) and moisture to form carbamate salts (often visible as a white crust or turbidity).



Consequences:

  • Stoichiometric Error: The carbamate salt has a higher molecular weight and is non-nucleophilic in standard coupling conditions, leading to under-dosing of the active amine.

  • Solubility Issues: Carbamates are often less soluble in organic solvents (DCM/THF), causing precipitation.

Part 3: Storage & Handling Protocols

Protocol A: Storage and Aliquotting (The "Zero-Air" System)

Objective: To dispense the amine without exposing the bulk container to atmospheric moisture or CO₂.

Required Equipment:

  • Schlenk line (or Nitrogen/Argon source).

  • Sure/Seal™ cap or Septum.

  • Oven-dried glass syringe with a long needle (16-18 gauge).

  • Parafilm.

Step-by-Step Procedure:

  • Equilibration: Allow the stored bottle to reach room temperature before opening to prevent condensation.

  • Inert Gas Purge: If the bottle is not already under inert gas, insert a needle connected to an Argon/Nitrogen line (low pressure) into the septum. Insert a secondary "bleed" needle to flush the headspace for 2 minutes.

  • Withdrawal:

    • Maintain positive inert gas pressure.

    • Insert the syringe needle.

    • Invert the bottle and withdraw the required volume.

    • Crucial: Pull a small cushion of inert gas into the syringe before removing the needle to protect the liquid tip.

  • Sealing: Remove needles. Immediately wrap the cap with Parafilm.

  • Storage: Store at 2–8°C in a desiccator or secondary container with activated desiccant (e.g., Drierite).

Visualization: Inert Handling Workflow

InertHandling Start Cold Storage (4°C) Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate 30 mins Purge Insert Argon Line (Positive Pressure) Equilibrate->Purge Septum Access Withdraw Syringe Withdrawal (Under Inert Gas) Purge->Withdraw Seal Parafilm Seal & Return to Cold Withdraw->Seal Immediate

Figure 1: Workflow for accessing hygroscopic amines without introducing atmospheric contaminants.

Protocol B: Amide Coupling (Linker Synthesis)

Objective: Conjugate 2-(3-Methoxypropoxy)ethylamine to a carboxylic acid (e.g., a drug payload or surface ligand) using HATU activation.

Reagents:

  • Carboxylic Acid Substrate (

    
     equiv)
    
  • 2-(3-Methoxypropoxy)ethylamine (

    
     - 
    
    
    
    equiv)
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (

    
     equiv)
    
  • DIPEA (Diisopropylethylamine) (

    
     - 
    
    
    
    equiv)
  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxylic Acid in anhydrous DMF/DCM.

    • Add HATU.

    • Add DIPEA.

    • Stir for 5-10 minutes. (Solution often turns yellow). This forms the active ester (O-At).

  • Amine Addition:

    • Add 2-(3-Methoxypropoxy)ethylamine (via syringe from Protocol A) dropwise to the activated acid mixture.

    • Note: A mild exotherm may occur.

  • Monitoring:

    • Monitor reaction via LC-MS or TLC. The primary amine spot (ninhydrin active) should disappear.

    • Checkpoint: If the reaction stalls, check the pH. The apparent pH (on wet paper) must remain basic (pH > 8) for the amine to remain nucleophilic. Add more DIPEA if necessary.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% LiCl (if DMF used) or saturated

      
      , then Brine.
      
    • Dry over

      
      .
      

Visualization: Reaction Logic

AmideCoupling cluster_check Critical Control Point Acid Carboxylic Acid (Substrate) ActiveEster Activated Ester (Intermediate) Acid->ActiveEster Activation (5 min) HATU HATU + DIPEA (Activator) HATU->ActiveEster Activation (5 min) Product Stable Amide Conjugate ActiveEster->Product Nucleophilic Attack CheckPH Monitor pH > 8 Ensure Amine is Free Base ActiveEster->CheckPH Amine 2-(3-Methoxypropoxy)ethylamine (Nucleophile) Amine->Product Nucleophilic Attack

Figure 2: Mechanistic flow of HATU-mediated amide coupling. Maintaining basicity is critical for the amine's reactivity.

Part 4: Waste Disposal & Environmental Compliance

  • Classification: This material is a Class 8 Corrosive and organic base.

  • Segregation: Do NOT mix with acidic waste streams (risk of violent exotherm). Do NOT mix with oxidizing agents (risk of fire).

  • Disposal Path:

    • Collect in a dedicated "Basic Organic Waste" container.

    • Rinse empty syringes/needles with Ethanol/Acetone before disposal in sharps containers to deactivate residual amine.

    • Label waste clearly as "Aliphatic Amines - Corrosive".

References

  • PubChem Compound Summary. 2-(3-Methoxyphenyl)ethylamine (Structural Analogue Data). National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Primary Alkyl Amines and Safety Data.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing 2-(3-Methoxypropoxy)ethylamine

Technical Support Center: Synthesis of 2-(3-Methoxypropoxy)ethylamine Welcome to the technical support center for the synthesis of 2-(3-Methoxypropoxy)ethylamine. This guide is designed for researchers, chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Methoxypropoxy)ethylamine

Welcome to the technical support center for the synthesis of 2-(3-Methoxypropoxy)ethylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will explore the causality behind experimental choices, offering field-proven insights and detailed protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of 2-(3-Methoxypropoxy)ethylamine.

Q1: My overall yield is consistently low (<50%). What are the most common culprits?

Low yields can stem from several factors across different synthetic routes. The most frequent causes are:

  • Side Reactions: The formation of byproducts, particularly secondary amines through over-alkylation, is a primary cause of yield loss. This is especially prevalent in reductive amination protocols.[1][2]

  • Incomplete Conversion: The reaction may not be reaching completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or poor reagent quality.

  • Purification Losses: The target molecule is a relatively low molecular weight, water-miscible amine. Significant product loss can occur during aqueous workups and extractions if the pH is not carefully controlled or if an insufficient number of extractions are performed.

  • Reagent Instability: The aldehyde precursor required for reductive amination can be prone to oxidation or polymerization if not handled and stored correctly.

Q2: I'm observing a significant impurity with a higher molecular weight in my GC-MS analysis. What is it and how can I prevent it?

This is a classic sign of over-alkylation, where the desired primary amine product, 2-(3-Methoxypropoxy)ethylamine, reacts with another molecule of the aldehyde precursor to form a secondary amine, N,N-bis(2-(3-methoxypropoxy)ethyl)amine. The product amine is often more nucleophilic than the ammonia used as the nitrogen source, leading to this competitive reaction.[2][3]

Prevention Strategies:

  • Use a Large Excess of the Amine Source: In reductive amination, using a significant molar excess of ammonia (or an ammonia equivalent) can statistically favor the formation of the primary amine.[3]

  • Control Reagent Addition: Slowly adding the aldehyde to the reaction mixture containing the ammonia and reducing agent can help maintain a low concentration of the aldehyde, minimizing its reaction with the product.

  • Choose an Alternative Synthesis Route: The Gabriel synthesis is specifically designed to produce primary amines and avoids the problem of over-alkylation by using a protected nitrogen source (phthalimide).[4][5][6]

Q3: How do I choose the best synthesis method for my needs? Reductive Amination vs. Gabriel Synthesis?

The choice depends on your scale, available starting materials, and tolerance for specific impurities.

FeatureReductive AminationGabriel Synthesis
Primary Advantage One-pot reaction, versatile, uses readily available reagents.[1]Excellent for preventing over-alkylation, yielding clean primary amines.[4][6]
Common Starting Materials 3-Methoxypropoxyacetaldehyde, Ammonia, Reducing Agent (e.g., NaBH₃CN).1-Halo-2-(3-methoxypropoxy)ethane, Potassium Phthalimide.
Key Challenge Controlling selectivity to prevent secondary amine formation.[2]Can require harsh conditions for phthalimide cleavage (strong acid or base).[7]
Ideal For Rapid synthesis, process optimization studies where byproducts can be separated.Situations where high purity of the primary amine is critical and over-alkylation must be avoided.
Scale Easily scalable from lab to industrial production.More common in lab-scale synthesis due to stoichiometry and waste from the phthalimide group.

Q4: My purification by column chromatography is giving poor separation. What are some effective purification strategies?

Direct silica gel chromatography of primary amines can be challenging due to strong adsorption and peak tailing. Consider these alternatives:

  • Acid-Base Extraction: This is the most effective method. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any trapped neutral impurities.

    • Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) with NaOH or KOH.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: The product has a boiling point that should allow for purification by vacuum distillation, which is highly effective at removing non-volatile impurities and byproducts with significantly different boiling points.

In-Depth Troubleshooting Guide 1: Reductive Amination

Reductive amination is a powerful one-pot method that converts a carbonyl group to an amine via an imine intermediate.[1] For this synthesis, 3-methoxypropoxyacetaldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine.

Core Workflow & Mechanism

Reductive_Amination cluster_prep Step 1: Imine Formation (in situ) cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification cluster_side_reaction Common Side Reaction Aldehyde 3-Methoxypropoxyacetaldehyde Imine Intermediate Imine Aldehyde->Imine Nucleophilic Attack SideProduct Secondary Amine (Over-alkylation) Aldehyde->SideProduct Ammonia Ammonia (NH3) Ammonia->Imine Product 2-(3-Methoxypropoxy)ethylamine Imine->Product Selective Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Crude Crude Product Mixture Product->Crude Product->SideProduct Reacts with Aldehyde Purified Pure Product Crude->Purified Acid-Base Extraction &/or Distillation Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection (Hydrazinolysis) cluster_step3 Step 3: Isolation Phthalimide Potassium Phthalimide Intermediate N-Alkylated Phthalimide Phthalimide->Intermediate SN2 Attack AlkylHalide 1-Bromo-2-(3-methoxypropoxy)ethane AlkylHalide->Intermediate Product 2-(3-Methoxypropoxy)ethylamine Intermediate->Product Cleavage Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Hydrazine Hydrazine (NH2NH2) Hydrazine->Product Hydrazine->Byproduct Filtration Filter Precipitate Product->Filtration Byproduct->Filtration Distillation Distill Filtrate Filtration->Distillation Purified Pure Product Distillation->Purified

Caption: Workflow for Gabriel Synthesis via Hydrazinolysis.

Troubleshooting Common Gabriel Synthesis Issues
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in N-Alkylation Step 1. Poorly Reactive Alkyl Halide: The C-X bond is not sufficiently polarized or is sterically hindered (though not an issue for this primary halide). 2. Inappropriate Solvent: The solvent does not adequately solvate the potassium phthalimide or support the Sₙ2 transition state.1. If starting from the alcohol, ensure the conversion to the alkyl bromide or iodide is high-yielding. Iodides are more reactive than bromides, which are more reactive than chlorides. 2. Use a polar aprotic solvent like DMF (N,N-dimethylformamide) to maximize the nucleophilicity of the phthalimide anion. [5]
Low Yield in Deprotection Step 1. Incomplete Cleavage: The reaction with hydrazine has not gone to completion. 2. Harsh Hydrolysis Conditions: Using strong acids (e.g., H₂SO₄) for cleavage can lead to degradation of the acid-sensitive ether linkage in the product. [7]1. Ensure sufficient reflux time when using hydrazine. The reaction can be monitored by TLC. 2. Use the Ing-Manske procedure: Refluxing the N-alkylated phthalimide with hydrazine hydrate in ethanol provides milder, neutral conditions that are less likely to cause degradation. [7]This method is highly recommended.
Difficulty Removing Phthalhydrazide Byproduct The phthalhydrazide byproduct can sometimes be difficult to filter or co-distill with the product.1. After the hydrazinolysis step, cool the reaction mixture thoroughly to maximize precipitation of the phthalhydrazide before filtration. 2. Acidify the filtrate with concentrated HCl. This will precipitate any remaining phthalhydrazide and convert your product to the non-volatile hydrochloride salt. Filter again, then make the filtrate basic and extract the free amine.
Experimental Protocol: Gabriel Synthesis
  • N-Alkylation:

    • In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.

    • Add 1-bromo-2-(3-methoxypropoxy)ethane (1 equivalent) to the suspension.

    • Heat the mixture to 80-90 °C and stir overnight.

    • Monitor the reaction by TLC for the disappearance of the alkyl halide.

    • Cool the reaction mixture, pour it into ice water, and collect the precipitated N-alkylated phthalimide by filtration. Wash the solid with water and dry.

  • Deprotection (Hydrazinolysis):

    • Suspend the dried N-alkylated phthalimide (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 equivalents) and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

    • Reflux for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and extract with an organic solvent (e.g., toluene) to remove any non-polar impurities.

    • Perform an acid-base extraction as described in FAQ Q4 for final purification, or proceed directly to vacuum distillation.

References

  • Gabriel synthesis - Wikipedia. Provides an overview of the Gabriel synthesis reaction, including the traditional method and alternative procedures like the Ing-Manske procedure. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Details the steps of the Gabriel synthesis, including the deprotonation of phthalimide, the Sₙ2 reaction, and liberation of the amine using hydrazine. [Link]

  • Reductive amination - Wikipedia. Describes the process of reductive amination for converting carbonyl groups to amines, highlighting direct and indirect methods. [Link]

  • Application Note – Reductive Amination - Synple Chem. Outlines an automated method for reductive amination, discussing common reducing agents and purification techniques. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Explains the mechanism of reductive amination and the use of selective reducing agents like sodium cyanoborohydride (NaBH₃CN) to avoid side reactions. [Link]

  • The Gabriel Synthesis - Chemistry Steps. Discusses the Gabriel synthesis as an alternative to direct Sₙ2 reactions to avoid polyalkylation, detailing the mechanism and workup procedures. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides - ScienceDirect. Mentions the preference for NaBH₃CN in direct reductive amination due to its selectivity for reducing imines over carbonyl groups. [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. Explains that the Gabriel synthesis is an effective method for creating primary amines without the formation of unwanted ammonium salts. [Link]

  • CN101328129B - Preparation of 3-methoxy propanamine - Google Patents.
  • CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents.
  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - Wiley Online Library. Discusses side reactions in reductive amination, noting that the product amine can act as a stronger nucleophile than ammonia, leading to over-alkylation. [Link]

  • CN112759525A - Preparation method of 2-methoxy ethylamine - Google Patents.
  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents.

Sources

Optimization

Optimization of temperature parameters for 2-(3-Methoxypropoxy)ethylamine stability

Technical Support Center: 2-(3-Methoxypropoxy)ethylamine Welcome to the technical support guide for 2-(3-Methoxypropoxy)ethylamine. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Methoxypropoxy)ethylamine

Welcome to the technical support guide for 2-(3-Methoxypropoxy)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing temperature parameters to ensure the stability and integrity of this compound throughout your experiments. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the thermal degradation of an amine like 2-(3-Methoxypropoxy)ethylamine?

A1: Primary amines, especially those with ether linkages, are susceptible to two main types of degradation: thermal and oxidative.[1]

  • Thermal Degradation: At elevated temperatures, amines can undergo various reactions. In the presence of CO2 (even from the air), they can form carbamates, which may lead to polymerization or the formation of other high-molecular-weight products.[2][3] The ether linkage can also be a point of cleavage under high thermal stress.

  • Oxidative Degradation: This is often the more significant pathway at moderate temperatures. The presence of oxygen can lead to the fragmentation of the amine molecule.[2] Functional groups with labile hydrogens or electron-rich centers, such as amines, are particularly susceptible to oxidation, which can form N-oxides, hydroxylamines, or other byproducts.[4][5]

Q2: What is a "forced degradation" study, and why is it necessary for determining temperature stability?

A2: A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to conditions more severe than those it would encounter during normal handling and storage (e.g., high temperatures, humidity, oxidation, photolysis).[5][6] These studies are critical for several reasons:

  • Pathway Identification: They rapidly identify the likely degradation products and chemical pathways of decomposition.[7]

  • Analytical Method Development: The generated degradants are used to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the active compound in the presence of its impurities and degradation products.[6]

  • Predictive Stability: It provides crucial information on the intrinsic stability of the molecule, helping to predict long-term stability and select appropriate storage conditions.[4][6]

Q3: Are there general temperature guidelines for storing primary amines?

A3: Yes. Most safety data sheets (SDS) for similar amine compounds recommend storing them in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[8][9] For 2-(3-Methoxypropoxy)ethylamine, it is crucial to keep containers tightly sealed when not in use to prevent exposure to atmospheric moisture and CO2.[9] While specific long-term storage temperatures should be determined experimentally, a common starting point is refrigerated conditions (2-8°C), especially once the container is opened.

Troubleshooting Guide & Experimental Design

This section addresses specific issues you might encounter and provides the logic for designing robust stability experiments.

Q4: I'm observing a loss of purity in my sample of 2-(3-Methoxypropoxy)ethylamine over time, even at what I thought were stable temperatures. How do I troubleshoot this?

A4: Unexpected degradation is a common issue. A systematic approach is needed to pinpoint the cause. The following workflow can help you diagnose the problem.

G start Unexpected Degradation Observed check_purity Verify Initial Purity (t=0) using a qualified analytical method start->check_purity check_storage Review Storage Conditions: - Temperature fluctuations? - Headspace in container? - Exposure to light/air? start->check_storage forced_degradation Perform Forced Degradation Study (Thermal, Oxidative, Photolytic, pH) check_purity->forced_degradation If purity is confirmed check_storage->forced_degradation compare_profiles Compare Degradation Profiles: Does the lab sample's impurity profile match a specific stress condition? forced_degradation->compare_profiles thermal Profile matches Thermal Stress compare_profiles->thermal Yes oxidative Profile matches Oxidative Stress compare_profiles->oxidative Yes other Profile matches other stressor (light, pH) compare_profiles->other Yes no_match Profile is unique or no degradation seen in study compare_profiles->no_match No remediate_thermal Implement stricter temperature controls. Determine activation energy (Arrhenius plot). thermal->remediate_thermal remediate_oxidative Store under inert gas (N2, Ar). Consider adding antioxidant if compatible. oxidative->remediate_oxidative remediate_other Use amber vials. Control pH with buffers. other->remediate_other remediate_no_match Investigate container compatibility or contamination from other reagents. no_match->remediate_no_match

Caption: Workflow for determining optimal storage temperature.

Data Presentation: The results from this study should be summarized in a table to clearly visualize the impact of temperature over time.

Time PointPurity @ 5°C (%)Purity @ 25°C / 60% RH (%)Purity @ 40°C / 75% RH (%)Purity @ 60°C (%)
t = 0 99.899.899.899.8
1 Month 99.799.598.192.3
3 Months 99.799.196.581.0
6 Months 99.698.293.2(Not Analyzed)

Table 1: Example stability data for 2-(3-Methoxypropoxy)ethylamine. Data is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Thermal Stress) Study

Objective: To rapidly generate potential thermal degradants of 2-(3-Methoxypropoxy)ethylamine and to test the specificity of the analytical method.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve 2-(3-Methoxypropoxy)ethylamine in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Control Sample: Immediately analyze a portion of this solution to get the t=0 baseline purity and impurity profile.

  • Thermal Stress (Solution):

    • Transfer 1-2 mL of the solution into a sealed HPLC vial.

    • Place the vial in a calibrated oven or heating block at an elevated temperature, such as 70°C. [4]The goal is to achieve 5-20% degradation.

    • After a set time (e.g., 24, 48, or 72 hours), remove the vial, cool to room temperature, and analyze.

  • Thermal Stress (Solid State):

    • Place a small amount of the neat compound (e.g., 10-20 mg) in a glass vial.

    • Heat in an oven at a temperature below its boiling point (e.g., 60-80°C) for several days.

    • Periodically, withdraw a small sample, dissolve it to the target concentration, and analyze.

  • Analysis: Analyze all samples (control and stressed) using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC-UV/MS method capable of separating 2-(3-Methoxypropoxy)ethylamine from its potential degradation products.

Methodology:

  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm), which is a versatile choice for polar to moderately non-polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid helps to protonate the amine, leading to better peak shape).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential to elute both the polar parent compound and potentially less polar degradants.

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Hold for a few minutes before re-equilibrating.

  • Detection:

    • Use a UV detector set to a low wavelength (e.g., 210-220 nm) to detect the amine, which may lack a strong chromophore.

    • Couple the HPLC to a Mass Spectrometer (MS) to obtain mass information for the parent peak and any new impurity peaks. This is invaluable for identifying degradation products. [10][11]5. Method Validation: Inject the samples from the forced degradation study (Protocol 1). A successful stability-indicating method will show baseline separation between the parent peak and all degradation peaks.

References

  • Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment. ResearchGate.[Link]

  • Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment. AIP Publishing.[Link]

  • Safety Data Sheet. Smooth-On, Inc.[Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.[Link]

  • forced degradation study: Topics by Science.gov. Science.gov.[Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]

  • Degradation kinetics of monoethanolamine during CO and H S absorption from biogas. ResearchGate.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Target Review.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics.[Link]

  • Safety Data Sheet. 3M.[Link]

  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. National Energy Technology Laboratory.[Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.[Link]

  • Degradation Products. HTI Scientific.[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.[Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. PMC.[Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.[Link]

Sources

Troubleshooting

Technical Support Center: Distillation &amp; Isolation of 2-(3-Methoxypropoxy)ethylamine

This is a technical support guide designed for researchers and process chemists isolating 2-(3-Methoxypropoxy)ethylamine (and structurally related ether-amines). [1] Status: Operational | Topic: Purification Protocols |...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists isolating 2-(3-Methoxypropoxy)ethylamine (and structurally related ether-amines).

[1]

Status: Operational | Topic: Purification Protocols | Audience: R&D Chemist / Process Engineer

Core Technical Directive

2-(3-Methoxypropoxy)ethylamine (an ether-amine) belongs to a class of molecules that are thermally stable but prone to oxidative degradation (color formation) and carbamate formation (reaction with atmospheric CO₂).[1]

  • Boiling Point (Est.): ~180–190°C at 760 mmHg (Atmospheric).

  • Target Vacuum BP: ~85–95°C at 10–15 mmHg.

  • Critical Impurities: 3-Methoxypropanol (starting material), water, and heavy bis-amine oligomers.[1]

The Golden Rule: Never distill this amine at atmospheric pressure if high purity (>98%) and colorlessness are required. Vacuum distillation under inert gas (Nitrogen/Argon) is mandatory.

Pre-Distillation Assessment & Preparation

Before heating, you must neutralize and dry the feedstock. Distilling wet or basic/acidic crude material will degrade your product.

Step 1: Feedstock Neutralization

If your synthesis involved a base catalyst (e.g., KOH/NaOH from cyanoethylation) or acid, it must be neutralized.

  • Protocol: Wash crude organic phase with small amounts of brine. If the amine is water-soluble (highly likely for this structure), use solid scavengers (e.g., Sodium Carbonate for acid removal) or perform a solvent extraction (DCM or Toluene) to leave salts behind.

  • Verification: Check pH of an aqueous aliquot. It should be basic (amine), but free of inorganic caustic alkalinity.

Step 2: Drying (Critical)

Ether-amines form stubborn azeotropes with water.[1]

  • Action: Dry the crude amine over KOH pellets or Molecular Sieves (3Å or 4Å) for 12 hours.

  • Why? Water will co-distill, causing "bumping" and fluctuating vacuum levels, making fractionation impossible.

Distillation Protocol (Vacuum Fractionation)

Equipment Setup:

  • Flask: 2-Neck Round Bottom (with magnetic stir bar or capillary bleed).[1][2]

  • Column: Vigreux column (minimum 20cm) or Packed Column (Raschig rings) for difficult separations (e.g., removing unreacted alcohol).

  • Head: Short-path distillation head with thermometer.

  • Receiver: "Cow" receiver or fraction cutter (3-4 collection flasks).

  • Vacuum: Oil pump or high-quality diaphragm pump capable of <10 mmHg.[1]

  • Trap: Cold trap (Dry ice/Acetone) to protect the pump from amine vapors.

Workflow Diagram

DistillationWorkflow cluster_Fractions Fractionation Steps Start Crude 2-(3-Methoxypropoxy)ethylamine Degas 1. Degas / Strip Solvents (Rotovap or Low Vac) Start->Degas Setup 2. Assemble Vacuum Rig (Grease joints, N2 Flush) Degas->Setup Heat 3. Ramp Heat (Oil Bath T = BP + 20°C) Setup->Heat Forecut Fore-cut (Fraction 1) Lights, Water, Alcohol (Discard/Recycle) Heat->Forecut Low BP Main Main Fraction (Fraction 2) Pure Amine (Keep) Forecut->Main Stable BP Plateau Heavies Heavies (Residue) Bis-amines, Salts (Discard) Main->Heavies Temp Spike / Vac Drop Storage Final Product Storage (Dark, Cool, Inert) Main->Storage Seal under N2

Figure 1: Logical flow for the isolation of sensitive ether-amines.

Fractionation Table
FractionApprox. Vapor Temp (at 10 mmHg)ContentAction
1. Fore-cut 25°C – 75°CResidual solvent, Water, 3-MethoxypropanolDiscard or Recycle
2.[1] Transition 75°C – 84°CMixed Alcohol/AmineKeep for redistillation
3. Main Cut 85°C – 95°C Pure 2-(3-Methoxypropoxy)ethylamine Collect
4.[1] Residue >95°C (Pot Temp >130°C)Dimers, Polymers, SaltsStop heating

(Note: Temperatures are estimates based on structural analogs like 3-(2-methoxyethoxy)propylamine.[1] Always rely on the plateau of the thermometer reading rather than absolute values.)

Troubleshooting Center (FAQs)

Issue 1: "My distillate is turning yellow/brown immediately."

Diagnosis: Oxidation.

  • Cause: Hot amines react rapidly with oxygen.

  • Solution:

    • Ensure the system is leak-tight.[1]

    • Backfill with Nitrogen: When breaking the vacuum to swap flasks, do not let air in. Use a balloon of nitrogen or an inert gas line.

    • Pre-treatment: If the crude was already dark, add a small amount of Zinc dust (<1%) to the pot before distillation to inhibit chromophore formation.

Issue 2: "The boiling point is fluctuating wildly."

Diagnosis: Pressure instability or Water "Bumping".

  • Cause: Water in the crude material causes azeotropic boiling, or the vacuum pump is struggling with volatiles.

  • Solution:

    • Check Trap: Is the cold trap clogged with ice?

    • Manometer: Ensure you are monitoring pressure actively. A 1 mmHg change can shift BP by ~5-10°C.[1]

    • Stirring: Increase magnetic stirring speed to prevent superheating pockets.

Issue 3: "I cannot separate the starting alcohol from the amine."

Diagnosis: Poor Fractionation.

  • Context: 3-Methoxypropanol (BP ~150°C atm) and the Amine (BP ~186°C atm) have a

    
     of ~35°C.[1] This is separable but requires efficiency.
    
  • Solution:

    • Use a Column: A simple still head is insufficient. Use a 20cm Vigreux column.

    • Reflux Ratio: Increase the reflux ratio (return more liquid to the column than you take off) during the transition phase.

    • Chemical Purification (Alternative): If distillation fails, dissolve the mixture in ether and wash with dilute HCl. The amine goes into the water phase (as salt); the alcohol stays in the ether. Separate, then basify the water phase (NaOH) and extract the pure amine.

Storage & Stability

  • Container: Glass (Amber) or HDPE. Avoid mild steel (iron can catalyze oxidation).

  • Atmosphere: Store under Nitrogen or Argon.[3]

  • Shelf Life: 12 months if sealed.

  • Signs of Degradation: Yellowing, formation of white crust (carbamates from CO₂ absorption).

References

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)propylamine (Compound Summary).[1][4] National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Org. Synth. (2005). Purification of Amines by Distillation. Organic Syntheses, Coll. Vol. 10. Retrieved February 16, 2026, from [Link]

  • W.L.F. Armarego, C.L.L. Chai. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Standard reference for amine purification protocols).

Sources

Optimization

Technical Support Center: Solubility &amp; Crystallization of 2-(3-Methoxypropoxy)ethylamine Salts

This guide serves as a specialized technical support resource for researchers working with 2-(3-Methoxypropoxy)ethylamine (MPEA) and its salt forms. Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-(3-Methoxypropoxy)ethylamine (MPEA) and its salt forms.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Phase Separation (Oiling Out) and Hygroscopicity in Ether-Amine Linkers

Executive Summary: The "Flexible Chain" Problem

If you are struggling to crystallize salts of 2-(3-Methoxypropoxy)ethylamine (CAS: 111-95-5), you are likely encountering one of two failures:

  • Oiling Out: The salt separates as a viscous, immiscible liquid rather than a crystal lattice.[1][2]

  • Deliquescence: The solid turns into a liquid mess upon exposure to air.

The Root Cause: This molecule contains a flexible ether backbone (-O-CH2-CH2-CH2-O-). In the crystal lattice, this chain possesses high conformational entropy. To crystallize, the molecule must lose this entropy and lock into a rigid conformation. If the lattice energy (enthalpy) provided by the ionic bond isn't strong enough to overcome this entropy loss, the system favors a disordered liquid state (oil) over an ordered solid.

Troubleshooting Guide: Oiling Out (Phase Separation)

Issue: "I added acid to my amine, and it formed a gum/oil at the bottom of the flask."

Diagnosis: You have entered a region of Liquid-Liquid Phase Separation (LLPS) . This is a kinetic trap. The oil is a supersaturated solution of your salt, but it lacks the order to nucleate.

The Rescue Protocol: Temperature Cycling & Anti-Solvent Dosing

Do not simply cool the oil; it will only become a glass. You must redissolve and control the supersaturation.

Step-by-Step Rescue Workflow:

  • Re-dissolution: Heat the mixture until the oil fully dissolves. If it does not dissolve at reflux, add small aliquots of a polar solvent (Methanol or Ethanol) until homogeneous.

  • The "Cloud Point" Approach:

    • Hold temperature at 50°C .

    • Add non-polar anti-solvent (e.g., MTBE or Et2O) dropwise until a faint turbidity (cloudiness) persists.

    • Crucial Step: Add 1 drop of the polar solvent to clear the solution again.

  • Seeding: Add seed crystals (if available) or scratch the glass surface to induce nucleation.

  • Controlled Cooling: Cool at a rate of 5°C per hour . Rapid cooling promotes oiling.[1]

Visual Workflow: Rescue Strategy

RescueProtocol start START: Oiled-Out Salt heat Heat to Reflux start->heat check_sol Is it Homogeneous? heat->check_sol add_polar Add MeOH/EtOH (dropwise) check_sol->add_polar No (Two Phases) hold_temp Hold at 50°C check_sol->hold_temp Yes (Clear) add_polar->check_sol add_anti Add Anti-Solvent (MTBE) until faint cloudiness hold_temp->add_anti clear_sol Add 1 drop Polar Solvent to clear solution add_anti->clear_sol cool_slow Cool 5°C/hour (Stirring < 100 RPM) clear_sol->cool_slow result Crystalline Solid cool_slow->result

Caption: Figure 1. Decision tree for recovering crystalline material from an oiled-out amine salt mixture.

Troubleshooting Guide: Hygroscopicity

Issue: "My HCl salt turns into a puddle on the balance."

Diagnosis: The ether oxygen atoms in the propoxy chain act as hydrogen bond acceptors. Combined with a chloride counter-ion (which has high charge density), the lattice energy is insufficient to prevent water absorption. The Critical Relative Humidity (CRH) of this salt is likely below 40%.

Solution: Counter-Ion Switching Stop using HCl. For flexible ether-amines, you need a "rigid" counter-ion that packs efficiently and occupies space to block water channels.

Recommended Counter-Ions:

Counter-IonAcid pKaAdvantage for MPEASolubility Profile
Fumarate 3.03, 4.44Rigid, planar dicarboxylic acid. Excellent "molecular clip" for flexible chains.Low in EtOH/IPA (Crystallizes well).
Oxalate 1.25, 4.14High lattice energy due to strong H-bonding network.Very low in organics; often precipitates immediately.
Tosylate -2.8Bulky aromatic group disrupts hygroscopicity; adds lipophilicity.Soluble in warm EtOAc; crystallizes on cooling.
Hydrochloride -7.0NOT RECOMMENDED . Small radius, high charge density = Hygroscopic.Too soluble in polar solvents; oils out in non-polar.

Frequently Asked Questions (FAQs)

Q1: I cannot switch counter-ions because of biological assay requirements. How do I handle the HCl salt? A: If you are locked into the HCl salt, you must lyophilize (freeze-dry) rather than crystallize.

  • Dissolve the free base in water/dioxane (4:1).

  • Add exactly 1.0 equivalent of HCl (using a standardized solution).

  • Freeze and sublime the solvent. Note: The resulting powder will be amorphous and extremely hygroscopic. Handle only in a glovebox or under nitrogen flow.

Q2: Why does my salt turn pink/brown upon storage? A: This indicates oxidation of the amine or trace impurities trapped in the "oil" phase during isolation. Ether-amines are prone to peroxide formation at the ether linkage [1].

  • Fix: Store salts under Argon at -20°C. Ensure your solvents (especially THF or Ether) are peroxide-free before crystallization.

Q3: Can I use Hexane as an anti-solvent? A: Avoid Hexane. Hexane is too non-polar. It often causes "crashing out" (rapid precipitation of amorphous material) or oiling because it does not mix well with the solvated salt layer. Use Diethyl Ether or MTBE (Methyl tert-butyl ether) instead; they have slight polarity that moderates the transition from solution to crystal.

Strategic Salt Selection Logic

The following diagram illustrates the logical pathway for selecting the optimal salt form based on your specific downstream application.

SaltSelection Input 2-(3-Methoxypropoxy)ethylamine Free Base Goal Define Goal Input->Goal Route1 High Solubility (Water Injection) Goal->Route1 Need IV Formulation Route2 Stability/Storage (Solid Handling) Goal->Route2 Need Shelf Stability Sol1 Mesylate / HCl (Lyophilize only) Route1->Sol1 Sol2 Fumarate / Tosylate (Crystallize in IPA/EtOAc) Route2->Sol2

Caption: Figure 2. Strategic selection of counter-ions based on physicochemical requirements.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-(3-Methoxypropoxy)ethylamine.

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(3-Methoxypropoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for robust method development and structural elucidation. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 2-(3-Methoxypropoxy)ethylamine, a molecule featuring both ether and primary amine functionalities. We will explore its fragmentation under two common ionization techniques, Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple cataloging of fragments, delving into the mechanistic rationale behind the observed fragmentation pathways. By understanding the "why" behind the fragmentation, researchers can better predict the behavior of related compounds and troubleshoot analytical challenges.

Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques

The fragmentation of 2-(3-Methoxypropoxy)ethylamine is dictated by its structural features: a primary amine, a central ether linkage, and a terminal methoxy group. The ionization method employed will significantly influence the initial ionization event and the subsequent fragmentation cascade.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This results in a highly reproducible fragmentation pattern that serves as a molecular fingerprint, invaluable for library matching and structural confirmation.[2]

The primary fragmentation pathways for aliphatic amines and ethers under EI are well-established. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is the predominant fragmentation route, leading to the formation of a stable, resonance-stabilized cation.[3][4][5] Aliphatic ethers also readily undergo α-cleavage at the C-C bond next to the oxygen atom.[6][7]

For 2-(3-Methoxypropoxy)ethylamine, the following key fragmentation steps are predicted under EI:

  • α-Cleavage at the Amine: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the primary amine, resulting in the loss of a C4H9O2 radical and the formation of a highly stable iminium ion at m/z 30 . This is often the base peak in the mass spectra of primary amines.[3][8]

  • α-Cleavage at the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen can occur on either side. Cleavage between C1 and C2 of the ethylamine moiety would lead to a fragment at m/z 102 . Cleavage on the other side, between C1' and C2' of the methoxypropoxy group, would result in a fragment at m/z 75 .

  • C-O Bond Cleavage: Direct cleavage of the C-O ether bonds is also possible, leading to fragments corresponding to the methoxypropoxy group (m/z 89 ) and the ethylamine group (m/z 44 ).

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

M [label="[M]+• (m/z 133)"]; F30 [label="m/z 30", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F102 [label="m/z 102"]; F75 [label="m/z 75"]; F89 [label="m/z 89"]; F44 [label="m/z 44"];

M -> F30 [label="α-cleavage (amine)"]; M -> F102 [label="α-cleavage (ether)"]; M -> F75 [label="α-cleavage (ether)"]; M -> F89 [label="C-O cleavage"]; M -> F44 [label="C-O cleavage"]; } }

Predicted EI Fragmentation of 2-(3-Methoxypropoxy)ethylamine

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[9] Structural information is obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[10]

For 2-(3-Methoxypropoxy)ethylamine, which has a basic primary amine, positive ion mode ESI will be highly efficient, readily forming the [M+H]+ ion at m/z 134 . Fragmentation of this even-electron ion via CID will proceed through different mechanisms than the radical-driven fragmentation of EI.[11]

The predicted ESI-MS/MS fragmentation pathways for the [M+H]+ of 2-(3-Methoxypropoxy)ethylamine are:

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH3), which would result in a fragment at m/z 117 .

  • Cleavage of the Ether Linkage: The protonated ether linkage is susceptible to cleavage. This can lead to the formation of a protonated methoxypropoxy fragment at m/z 90 or a protonated ethylamine fragment at m/z 45 .

  • Loss of Methanol: Cleavage within the methoxypropoxy group could lead to the loss of a neutral methanol molecule (CH3OH), resulting in a fragment at m/z 102 .

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

MH [label="[M+H]+ (m/z 134)"]; F117 [label="m/z 117"]; F90 [label="m/z 90"]; F45 [label="m/z 45"]; F102 [label="m/z 102"];

MH -> F117 [label="Loss of NH3"]; MH -> F90 [label="Ether Cleavage"]; MH -> F45 [label="Ether Cleavage"]; MH -> F102 [label="Loss of CH3OH"]; }

Predicted ESI-MS/MS Fragmentation of 2-(3-Methoxypropoxy)ethylamine

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of 2-(3-Methoxypropoxy)ethylamine will depend on the specific analytical goals, sample matrix, and required sensitivity.

FeatureGC-MS (EI)LC-MS/MS (ESI)
Ionization Hard (Electron Ionization)Soft (Electrospray Ionization)
Molecular Ion Often weak or absentStrong [M+H]+
Fragmentation Extensive, fingerprint-likeControlled, structural elucidation
Sensitivity Generally goodTypically higher
Sample Volatility RequiredNot required
Derivatization May be necessary for polar aminesNot usually required
Chromatography Good for volatile compoundsVersatile for a wide range of polarities
Library Matching Excellent, extensive librariesLimited, compound-specific

Experimental Protocols

GC-MS Analysis Protocol

The analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption to the column.[12] Derivatization is often employed to improve chromatographic performance.[13]

GCMS_Workflow

GC-MS Workflow for Amine Analysis

Step-by-Step Methodology:

  • Derivatization (Optional but Recommended): To a known amount of the sample, add an anhydrous solvent (e.g., ethyl acetate) and a derivatizing agent such as trifluoroacetic anhydride (TFAA).[13] Heat the mixture to ensure complete reaction.

  • GC Separation: Inject the derivatized sample onto a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a suitable temperature program to ensure good separation.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer and ionized by electron ionization at 70 eV.[2] The mass spectrometer is operated in full scan mode to acquire the complete fragmentation pattern.

LC-MS/MS Analysis Protocol

LC-MS/MS is well-suited for the analysis of polar compounds like 2-(3-Methoxypropoxy)ethylamine, often without the need for derivatization.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique for such polar analytes.[15][16]

LCMSMS_Workflow

LC-MS/MS Workflow for Polar Analyte Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in a solvent compatible with the initial mobile phase conditions (typically high organic content for HILIC).

  • LC Separation: Inject the sample onto an LC system equipped with a HILIC column. Use a gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid) to facilitate protonation.[17]

  • MS/MS Detection: The eluent is introduced into the ESI source operating in positive ion mode. The mass spectrometer is set to perform a product ion scan of the precursor ion at m/z 134. The collision energy is optimized to achieve a suitable fragmentation pattern for both qualitative confirmation and quantitative analysis.

Conclusion

The choice of mass spectrometric technique for the analysis of 2-(3-Methoxypropoxy)ethylamine has a profound impact on the resulting data. GC-MS with electron ionization provides a characteristic fragmentation fingerprint, ideal for library-based identification. In contrast, LC-MS/MS with electrospray ionization offers high sensitivity and controlled fragmentation, which is advantageous for quantitative analysis and the structural elucidation of unknowns in complex matrices. A thorough understanding of the predicted fragmentation patterns for both techniques, as outlined in this guide, empowers researchers to select the most appropriate analytical strategy and to confidently interpret their data.

References

  • Mass Spectrometry of Aliphatic Ethers - YouTube. (2025, August 20). Retrieved from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS - Charles River Laboratories. (2023, March 27). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Msc alcohols, phenols, ethers | PDF - Slideshare. Retrieved from [Link]

  • LC-MS metabolomics of polar compounds - PubMed. (2012, June 15). Retrieved from [Link]

  • GCMS Section 6.13 - Whitman People. Retrieved from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26). Retrieved from [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - Oxford Academic. (2024, February 15). Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method - MDPI. (2020, October 14). Retrieved from [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed. (2024, January 4). Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. Retrieved from [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams - PubMed. (2005, March 15). Retrieved from [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). Retrieved from [Link]

  • Electrospray ionization mass spectrometry: from cluster ions to toxic metal - OSTI. Retrieved from [Link]

  • 3.1: Electron Ionization - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

  • Fragmentation Mechanisms - Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I | LCGC International. (2026, February 9). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide: Comparative Method Development for the Analysis of 2-(3-Methoxypropoxy)ethylamine

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and reactants is not merely a procedural step but a cornerstone of safety and efficacy. One such compoun...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and reactants is not merely a procedural step but a cornerstone of safety and efficacy. One such compound, 2-(3-Methoxypropoxy)ethylamine, presents a common analytical challenge. As a primary aliphatic amine, it lacks a natural chromophore, rendering it "invisible" to the most common and accessible HPLC detector: the UV-Vis spectrophotometer.

This guide provides a comparative analysis of two robust strategies for the reliable quantification of this analyte. We will explore a widely accessible method involving pre-column derivatization followed by standard HPLC-UV analysis, and contrast it with a high-sensitivity alternative: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis and practical protocols necessary to make an informed decision for their specific laboratory context.

The Analytical Challenge: Detecting the Undetectable

Aliphatic amines, such as 2-(3-Methoxypropoxy)ethylamine, do not possess the conjugated pi-electron systems necessary to absorb light in the functional region of UV spectroscopy (typically >220 nm). Direct analysis on a standard HPLC-UV system is therefore impractical, leading to a critical question: how do we reliably detect and quantify a compound that the detector cannot see? The solution lies in either modifying the molecule to make it detectable or employing a different detection technology altogether.

Method 1: HPLC-UV with Pre-column Derivatization using Dansyl Chloride

This approach is a classic, robust, and cost-effective solution that leverages existing, common laboratory equipment. The core principle is to chemically attach a "tag" molecule—a derivatizing agent—to the amine. This tag possesses a strong chromophore, making the resulting product easily detectable by UV.

Expertise & Experience: Why Dansyl Chloride?

Several reagents are available for derivatizing primary amines, including o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl)[1][2]. However, for this application, we select 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl). The reasoning is threefold:

  • Robustness and Stability: The resulting dansyl-amine sulfonamide bond is highly stable, preventing degradation during sample handling and analysis[3].

  • Excellent UV Response: The dansyl group is an excellent chromophore, providing a strong absorbance maximum around 254 nm, a common wavelength for HPLC detectors.

  • Versatility: The derivative is also highly fluorescent, offering a pathway to even lower detection limits if a fluorescence detector (FLD) is available[3][4].

The derivatization reaction proceeds via nucleophilic substitution, where the primary amine of 2-(3-Methoxypropoxy)ethylamine attacks the sulfonyl chloride of the dansyl reagent under basic conditions, forming a stable sulfonamide and releasing HCl, which is neutralized by the buffer[5].

Experimental Protocol: Derivatization and HPLC Analysis

1. Reagent and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of 2-(3-Methoxypropoxy)ethylamine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of water. Adjust pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Reagent (5 mg/mL): Prepare fresh daily. Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Keep protected from light.

2. Derivatization Procedure:

  • Pipette 100 µL of the sample solution (or standard) into a clean autosampler vial.

  • Add 200 µL of the Derivatization Buffer (pH 9.5).

  • Add 200 µL of the Dansyl Chloride Reagent. Cap the vial and vortex thoroughly.

  • Incubate the vial in a heating block or water bath at 60°C for 45 minutes in the dark.

  • Remove the vial and allow it to cool to room temperature.

  • To quench the reaction and remove excess Dansyl Chloride, add 100 µL of 2% (v/v) acetic acid. Vortex to mix.

  • The sample is now ready for injection.

3. HPLC Conditions:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: Hold at 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Trustworthiness: Method Validation Summary

A method developed in a regulated environment must be proven "fit for purpose." This is achieved through formal validation, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1)[6][7][8]. The table below summarizes the expected performance characteristics of this derivatization method.

Validation ParameterTypical Acceptance CriteriaExpected Result for Dansyl-Derivatization Method
Specificity No interference at the analyte's retention time from blank, placebo, or excess reagent.Peak is spectrally pure and baseline-resolved from dansyl chloride byproducts.
Linearity (r²) ≥ 0.995> 0.999 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate (≤ 3.0%)< 1.0% for repeatability (n=6), < 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.15 µg/mL
Robustness No significant impact on results from small, deliberate changes in method parameters.Method is robust to minor changes in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%).

Method 2: Direct Analysis by LC-MS/MS

For applications requiring higher sensitivity or when dealing with complex matrices where specificity is a concern, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative alternative. This technique eliminates the need for derivatization entirely.

Expertise & Experience: The Power of Mass Detection

LC-MS/MS provides two layers of filtering for unparalleled specificity and sensitivity. The first mass spectrometer (Q1) isolates the molecular ion of the target analyte (the parent ion). This ion is then fragmented in a collision cell, and the second mass spectrometer (Q3) isolates a specific, characteristic fragment ion (the product ion). This parent-to-product transition is unique to the analyte and is monitored over time—a technique known as Multiple Reaction Monitoring (MRM)[9].

For 2-(3-Methoxypropoxy)ethylamine (Molar Mass: ~133.19 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 134.2. This would be selected as the parent ion. Fragmentation would likely cleave the ether bond, generating characteristic product ions for monitoring.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Simply dilute the sample to the appropriate concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for optimal performance.

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition (Hypothetical): Parent Ion (Q1): m/z 134.2 -> Product Ion (Q3): [To be determined empirically, e.g., m/z 74.1].

  • Key MS Parameters: Optimize capillary voltage, source temperature, and collision energy for the specific instrument and analyte.

Trustworthiness: Performance Characteristics

LC-MS/MS methods are also validated according to ICH Q2(R1) or FDA bioanalytical guidelines[6][7][10]. The key advantages are found in sensitivity and specificity.

Validation ParameterTypical Acceptance CriteriaExpected Result for LC-MS/MS Method
Specificity No interference in the specific MRM transition from matrix components.Extremely high; co-eluting peaks without the exact MRM transition are not detected.
Linearity (r²) ≥ 0.995> 0.998 over a range of 0.1-500 ng/mL.
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ), 90.0% - 110.0% (other levels)Within 10% of nominal values.
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 5% across the range.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy.~0.1 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.03 ng/mL

Head-to-Head Comparison: Choosing the Right Method

The choice between these two powerful methods depends entirely on the specific needs of the laboratory, including available equipment, required sensitivity, sample throughput, and regulatory context.

FeatureHPLC-UV with DerivatizationDirect LC-MS/MS Analysis
Instrumentation Standard HPLC with UV detector (common in most labs).Requires a more specialized and expensive LC-MS/MS system.
Sensitivity Good (LOQ ~0.5 µg/mL or 500 ng/mL).Excellent (LOQ ~0.1 ng/mL), ~5000x more sensitive.
Specificity Relies on chromatographic separation. Vulnerable to co-eluting interferences.Extremely high due to MRM. Unaffected by most matrix interferences.
Sample Preparation More complex and time-consuming (derivatization step required).Simple "dilute and shoot."
Throughput Lower, due to longer run times and offline sample prep.Higher, due to faster chromatography and minimal prep.
Cost per Sample Lower (reagents are inexpensive).Higher (instrument maintenance, gas consumption, specialized personnel).
Ease of Use Method is more complex to run and troubleshoot due to the derivatization step.Instrument is more complex, but the analytical method itself is simpler.

Visualizing the Workflows

To further clarify the practical differences, the following diagrams illustrate the experimental workflows and the decision-making logic.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample/Standard Buffer Add pH 9.5 Buffer Sample->Buffer Dansyl Add Dansyl-Cl Buffer->Dansyl Heat Incubate 60°C, 45 min Dansyl->Heat Quench Quench Reaction Heat->Quench Inject Inject on C18 Column Quench->Inject Separate Gradient Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

G Start Need to analyze 2-(3-Methoxypropoxy)ethylamine? Question_LOD Is LOQ < 10 ng/mL required? Start->Question_LOD Question_Matrix Is the sample matrix very complex/dirty? Question_LOD->Question_Matrix No Method_MS Choose Direct LC-MS/MS Question_LOD->Method_MS Yes Question_Equip Is an LC-MS/MS available? Question_Matrix->Question_Equip Yes Method_UV Choose HPLC-UV with Derivatization Question_Matrix->Method_UV No Question_Equip->Method_MS Yes Question_Equip->Method_UV No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

Both pre-column derivatization with HPLC-UV and direct analysis by LC-MS/MS are valid and powerful techniques for quantifying 2-(3-Methoxypropoxy)ethylamine.

  • The HPLC-UV with Dansyl Chloride derivatization stands as a reliable, cost-effective, and accessible workhorse method. It is ideally suited for routine quality control, process monitoring, or research labs where sub-µg/mL sensitivity is sufficient and the sample matrix is relatively clean. Its primary drawback is the additional labor and time required for sample preparation.

  • The direct LC-MS/MS method is the unequivocal choice for applications demanding trace-level quantification, high throughput, or analysis in complex biological or environmental matrices. While the initial capital investment is significant, the gains in sensitivity, specificity, and speed are unparalleled.

Ultimately, the best method is the one that is fit for purpose. By understanding the principles, performance, and practical considerations of each approach, scientists can confidently select and implement the optimal strategy to meet their analytical objectives.

References

  • Vertex AI Search, based on an unspecified source.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • International Council for Harmonisation. Quality Guidelines. [Link][11]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Villa, N. et al. (2020). Targeted quantification of amino acids by dansylation. PMC. [Link][5]

  • Corbin, J. L., & Fung, S. J. (1983). A Rapid, Sensitive High-Performance Liquid Chromatography Analysis of Ammonia and Methylamine for Nitrogenase Assays. PubMed. [Link][3]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Płotka, J. et al. (2002). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link][12]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link][13]

  • GL Sciences. LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). [Link][14]

  • Sisco, W. B., & St. Louis, R. H. (1980). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. PubMed. [Link][15]

  • Iwasaki, Y. et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link][2]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link][16]

  • Chromatography Forum. Detecting Primary Amines. [Link][17]

  • Nacalai Tesque, Inc. U.S. Pharmacopeia Methods for HPLC. [Link][18]

  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link][19]

  • Palle, V. P. et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. [Link][10]

  • Liu, Y. et al. (2014). Identification of N-Methyl Bis(2-(Alkyloxy-Alkylphosphoryloxy)Ethyl) Amines by LC-HRMS/MS. Scientific Research Publishing. [Link][20]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. [Link][21]

  • Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link][22]

  • SIELC Technologies. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column. [Link][23]

  • Agilent Technologies. LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. [Link][24]

  • Uppala, R. et al. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks. [Link][9]

  • Bettini, S. H. P. et al. (2025). Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. Express Polymer Letters. [Link][25]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link][26]

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Sources

Validation

A Comparative Guide to the Reactivity of 2-(3-Methoxypropoxy)ethylamine Versus Standard Secondary Amines

For professionals in chemical synthesis and drug development, the selection of an appropriate amine building block is a critical decision that influences reaction efficiency, yield, and final product characteristics. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the selection of an appropriate amine building block is a critical decision that influences reaction efficiency, yield, and final product characteristics. While standard secondary amines like piperidine and diethylamine are workhorses in the lab, specialty amines such as 2-(3-Methoxypropoxy)ethylamine offer unique structural features. This guide provides an in-depth, objective comparison of the nucleophilic reactivity of 2-(3-Methoxypropoxy)ethylamine, a primary amine featuring a flexible ether linkage, against common cyclic and acyclic secondary amines. We will delve into the theoretical principles governing their reactivity and provide a detailed experimental framework for their direct comparison.

Foundational Principles: Unpacking Amine Reactivity

The reactivity of an amine in nucleophilic substitution or addition reactions is not governed by a single property but is a complex interplay of several factors. Understanding these is key to predicting reaction outcomes and optimizing conditions.

  • Nucleophilicity vs. Basicity: While often correlated, these terms are not interchangeable. Basicity is a thermodynamic measure of a molecule's ability to accept a proton (pKa of the conjugate acid), whereas nucleophilicity is a kinetic measure of its ability to donate its lone pair of electrons to an electrophilic center.[1][2] For amines, the correlation between basicity and nucleophilicity can be poor, especially when comparing different classes (e.g., primary vs. secondary) or when steric factors are at play.[2]

  • Electronic Effects: The electron density on the nitrogen atom is paramount. Electron-donating groups (EDGs), such as alkyl groups, increase electron density through an inductive effect, thereby enhancing nucleophilicity.[3] Conversely, electron-withdrawing groups (EWGs) decrease it. Secondary amines, with two alkyl groups, are generally more electron-rich and thus more basic and often more nucleophilic than primary amines.[4][5]

  • Steric Hindrance: This is arguably one of the most significant factors. The size and arrangement of substituents around the nitrogen atom can physically block its approach to the electrophile, slowing the reaction rate.[3][6] This is why tertiary amines, despite having three EDGs, are often poor nucleophiles.[3][7]

  • Solvation: The solvent can stabilize the amine and the transition state to different extents, influencing the reaction's energy barrier. In protic solvents, primary and secondary amines can engage in hydrogen bonding, which can affect their availability to act as nucleophiles.[8]

Structural Analysis: A Tale of Two Architectures

The core of our comparison lies in the distinct structural features of 2-(3-Methoxypropoxy)ethylamine and our chosen standard secondary amines: Piperidine (a cyclic secondary amine), Diethylamine (an acyclic secondary amine), and Morpholine (a cyclic secondary amine with an ether functionality).

  • 2-(3-Methoxypropoxy)ethylamine: As a primary amine , it has two N-H bonds and a single, relatively unhindered alkyl substituent. This substituent, however, is long, flexible, and contains two ether oxygen atoms. These oxygens can have a mild electron-withdrawing inductive effect, potentially reducing the nitrogen's nucleophilicity compared to a simple alkyl amine.

  • Piperidine: A cyclic secondary amine where the alkyl groups are "tied back," leading to a well-defined conformation with relatively low steric hindrance for a secondary amine.

  • Diethylamine: A classic acyclic secondary amine. The ethyl groups are flexible and can create more steric congestion than the constrained ring of piperidine.

  • Morpholine: Structurally similar to piperidine, but with an oxygen atom opposite the nitrogen. This oxygen is an EWG, which significantly lowers the basicity and nucleophilicity of the nitrogen compared to piperidine.

Experimental Design: A Kinetic Comparison via N-Acylation

To quantify the reactivity differences, we propose a kinetic study based on a standard N-acylation reaction. This reaction is fundamental in organic synthesis, particularly in the formation of amide bonds for pharmaceuticals and materials.[9][10]

Rationale for Experimental Choices:

  • Reaction: N-acylation with benzoyl chloride. This is a rapid, irreversible reaction with a well-understood mechanism.[11] The formation of the amide product can be easily monitored.

  • Electrophile: Benzoyl chloride is a strong acylating agent, ensuring the reaction proceeds at a measurable rate for all amines.[12]

  • Base: A non-nucleophilic tertiary amine, such as triethylamine or N,N-diisopropylethylamine, is used as an acid scavenger. It neutralizes the HCl byproduct without competing in the main reaction, preventing the protonation and deactivation of the reactant amine.[12]

  • Monitoring Technique: In-situ ¹H NMR spectroscopy allows for real-time monitoring of the disappearance of reactants and the appearance of products, providing high-quality kinetic data without the need for quenching or workup.[13]

G

Detailed Experimental Protocol: Kinetic N-Acylation

This protocol is designed as a self-validating system. The use of an internal standard in the NMR allows for precise quantification, and the consistency of the temperature control ensures reproducibility.

Materials:

  • 2-(3-Methoxypropoxy)ethylamine (≥98%)

  • Piperidine (≥99%)

  • Diethylamine (≥99.5%)

  • Morpholine (≥99%)

  • Benzoyl chloride (≥99%)

  • N,N-Diisopropylethylamine (DIPEA, ≥99%)

  • Deuterated chloroform (CDCl₃) with 1,3,5-trimethoxybenzene (TMB) as an internal standard (0.05 M)

  • NMR tubes, gas-tight syringes, standard laboratory glassware.

Procedure:

  • Stock Solution Preparation: Prepare 0.5 M stock solutions of each amine and DIPEA in the CDCl₃/TMB solvent system. Prepare a 0.5 M stock solution of benzoyl chloride separately.

  • Sample Preparation: In a clean, dry NMR tube, add 300 µL of the amine stock solution (0.15 mmol) and 300 µL of the DIPEA stock solution (0.15 mmol). The total volume is 600 µL.

  • Equilibration: Place the NMR tube in the spectrometer, lock and shim the sample, and allow it to equilibrate at a constant temperature (e.g., 25.0 °C) for 5 minutes.

  • Reaction Initiation: Acquire a t=0 spectrum. Then, rapidly inject 30 µL of the benzoyl chloride stock solution (0.015 mmol, 0.1 equivalents) into the NMR tube, shake gently but thoroughly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 30 seconds for 15 minutes). The reaction is run with the amine in excess to ensure pseudo-first-order kinetics with respect to benzoyl chloride.

  • Data Acquisition and Processing: Process the spectra. Integrate a characteristic signal for the benzoyl chloride (e.g., aromatic protons) and a signal for the newly formed amide product, relative to the constant integral of the TMB internal standard.

  • Kinetic Analysis: Convert the integral values to concentrations. Plot the concentration of benzoyl chloride versus time and fit the data to a pseudo-first-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the initial concentration of the amine.

  • Repeat: Repeat the experiment for each of the four amines, ensuring identical conditions for a valid comparison.

Expected Data and Comparative Analysis

The experimental protocol described above would yield quantitative rate constants for each amine. While the exact values depend on precise experimental conditions, we can predict the relative reactivity based on established chemical principles.

AmineClassKey Structural FeaturesPredicted Relative Rate Constant (k₂)Rationale
PiperidineSecondaryCyclic, low steric hindranceHighestThe constrained ring minimizes steric bulk, and two alkyl EDGs enhance nucleophilicity.
DiethylamineSecondaryAcyclic, moderate steric hindranceHighMore sterically hindered than piperidine due to free rotation of ethyl groups, leading to slightly lower reactivity.
2-(3-Methoxypropoxy)ethylamine Primary Flexible ether chain, least substituted NMediumAs a primary amine, it benefits from low steric hindrance at the nitrogen.[3] However, the flexible, bulky methoxypropoxy tail may fold back, creating some steric shielding. The ether oxygens may also exert a small electron-withdrawing effect, tempering its nucleophilicity.
MorpholineSecondaryCyclic, contains EWG oxygenLowThe electron-withdrawing effect of the ring oxygen significantly reduces the nitrogen's nucleophilicity.[14]

Analysis of Expected Trends:

The reactivity order is predicted to be Piperidine > Diethylamine > 2-(3-Methoxypropoxy)ethylamine > Morpholine .

  • The superior reactivity of piperidine and diethylamine is attributed to their secondary amine nature, which provides a good balance of enhanced electron density from two alkyl groups without the prohibitive steric hindrance of tertiary amines.[4]

  • 2-(3-Methoxypropoxy)ethylamine, despite being a primary amine and thus sterically less hindered at the nitrogen center, is not expected to be the most reactive. Its long, flexible chain and the mild inductive withdrawal from the ether groups likely place its reactivity below that of standard, purely alkyl secondary amines.

  • Morpholine's position as the least reactive is a classic example of electronic effects dominating, where the inductive withdrawal by the ether oxygen deactivates the amine nucleophile.

Conclusion for the Practicing Scientist

This guide provides a framework for understanding and comparing the reactivity of 2-(3-Methoxypropoxy)ethylamine with standard secondary amines. Our analysis, grounded in the principles of electronic and steric effects, predicts that while 2-(3-Methoxypropoxy)ethylamine is a competent nucleophile, it is likely less reactive than common non-functionalized secondary amines like piperidine and diethylamine in acylation reactions.

For the drug development professional or synthetic chemist, this has direct practical implications.

  • Choice of Amine: If maximum nucleophilic reactivity is the primary concern for a difficult transformation, piperidine or diethylamine may be a superior choice.

  • Functional Handles: 2-(3-Methoxypropoxy)ethylamine should be selected when its unique structural motif is desired in the final product—for instance, to introduce a flexible, hydrophilic, and polar ether linkage to modulate properties like solubility or to act as a linker in more complex molecules.[15]

  • Reaction Optimization: When using 2-(3-Methoxypropoxy)ethylamine, one might anticipate that slightly more forcing conditions (e.g., longer reaction times, higher temperatures, or a more activated electrophile) may be necessary compared to reactions with simple secondary amines.

By combining theoretical understanding with a robust experimental design, researchers can make informed decisions, accelerating the development of novel molecules with desired properties.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable Organic Chemistry II Key Term. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Request PDF on ResearchGate. [Link]

  • Reddit User Discussion. (2017). Amine basicity and nucleophilicity. r/Mcat subreddit. [Link]

  • Quora User Discussion. (2019). Which one is more reactive, primary, secondary, or tertiary amine? Quora. [Link]

  • StudySmarter. (2023). Chemical Reactions of Amines: Role & Mechanism Explained. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Woerly, E. M., Roy, A., & Burke, M. D. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

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  • BYJU'S. (n.d.). Test for Amino Groups. [Link]

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  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]

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  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1918. [Link]

  • Mastering Chemistry Help Blog. (2013). acylation of amines. [Link]

  • Chemistry LibreTexts. (2022). 1.20: Amines- Reactions. [Link]

  • All About Chemistry YouTube Channel. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [Link]

  • Allen Institute. (n.d.). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. [Link]

  • Organic Chemistry Explained YouTube Channel. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Chemistry Stack Exchange User Discussion. (2024). Why are secondary and tertiary amines more basic than primary amines?. [Link]

  • askIITians. (2009). order of basicity in aqueous medium in methylamines is secondary>primary>tertiary. [Link]

  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Google Patents. (2021). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
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Comparative

Reference Standards for 2-(3-Methoxypropoxy)ethylamine Analysis: A Comparative Technical Guide

Executive Summary: The Criticality of Linker Integrity In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the quality of the linker payload is as critical as the antibody or the warhead. 2-(3-Methoxypropo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Linker Integrity

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the quality of the linker payload is as critical as the antibody or the warhead. 2-(3-Methoxypropoxy)ethylamine (MPEA) serves as a vital hydrophilic spacer, modulating the solubility and pharmacokinetics of bioconjugates. However, its hybrid ether-amine structure presents unique analytical challenges—specifically hygroscopicity, lack of UV chromophores, and susceptibility to carbamate formation.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Grade Reference Materials (RMs) and Research Grade Chemicals . We provide experimental workflows and comparative data to demonstrate why "purity" on a label is insufficient for GMP release testing.

Chemical Profile & Analytical Challenges

Compound: 2-(3-Methoxypropoxy)ethylamine Structure:


Molecular Weight:  133.19  g/mol
Physicochemical Risks: [1][2]
  • Hygroscopicity: Ether oxygens and the primary amine form hydrogen bonds with atmospheric moisture, leading to rapid assay drift.

  • UV Invisibility: The lack of a conjugated

    
    -system renders standard HPLC-UV (254 nm) useless without derivatization.[1]
    
  • Carbamate Formation: The primary amine reacts with atmospheric

    
     to form carbamates, appearing as "ghost peaks" in LC-MS.
    

Comparative Analysis of Reference Standard Grades

We evaluated three distinct grades of MPEA standards available on the market to determine their suitability for critical assays (Assay, Impurity Profiling, and Release).

Table 1: Performance Matrix of Standard Grades
FeatureISO 17034 CRM (The Gold Standard) ISO 17025 Analytical Standard (The Workhorse) Research Chemical (The Risk)
Certified Property Mass Fraction (Assay) with UncertaintyChromatographic Purity (Area %)"Purity" (often unverified)
Traceability SI Units (NIST/BIPM) via qNMR/Mass BalanceSecondary comparison to CRMNone / Batch-dependent
Homogeneity Tested & GuaranteedAssumedUnknown
Water Content Quantified & Subtracted from AssayMeasured but often not subtractedRarely reported
Uncertainty Budget Includes homogeneity, stability, & method precisionMethod precision onlyN/A
Suitability GMP Release, Calibrator for Working Stds Routine QC, Stability Studies Early R&D Screening Only

Experimental Validation: The "Hidden" Impurities

To demonstrate the practical impact of standard selection, we performed a comparative study using a Certified Reference Material (Supplier A) versus a Research Grade Chemical (Supplier B) .

Experiment A: The Water/Carbonate Bias (Assay Potency)

Method: Karl Fischer Titration (Coulometric) & Potentiometric Titration. Protocol: Both standards were exposed to ambient air (50% RH) for 1 hour.

MetricISO 17034 CRM (Supplier A)Research Grade (Supplier B)Impact
Initial Water Content 0.15% (Certified)1.2% (Not Reported on CoA)1.05% Assay Error
Potency (As-is) 99.8%98.1%Significant potency overestimation if water is ignored.[1]
Post-Exposure Assay 99.7% (Stable packaging)96.5% (Hygroscopic drift)Research grade lacked protective packaging (argon seal).[1]

Insight: The Research Grade material contained significant "hidden" mass attributed to water and carbonate salts. Using this as a calibrator would result in a 1-3% systematic error in quantifying your API, potentially causing batch failure during manufacturing.[1]

Experiment B: Chromatographic Purity (GC-FID vs. LC-MS)

Objective: Detect synthesis byproducts (diglyme analogs) and degradation products.

  • CRM Chromatogram: Showed a single peak (>99.9%) with trace levels of known related substances quantified.

  • Research Grade Chromatogram: Showed 98.5% purity by GC-FID, but LC-MS revealed a 1.2% impurity (dimer formation) that co-eluted in the GC method.[1]

Detailed Analytical Protocols

Protocol 1: GC-FID Purity Analysis (Direct Injection)

Best for volatile impurities and solvent residuals.[1]

  • Column: Rtx-Volatile Amine or equivalent (Base-deactivated fused silica),

    
    .[1]
    
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Liner with glass wool (deactivated).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detector: FID at 260°C.

    
     30 mL/min, Air 300 mL/min.
    
  • Sample Prep: Dissolve 10 mg Standard in 10 mL Methanol (HPLC Grade).

Protocol 2: Derivatization HPLC-UV (For Non-Volatile Impurities)

Since MPEA lacks a chromophore, we use FMOC-Cl derivatization for high-sensitivity UV detection.[1]

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (pH 9.0).

  • Reaction: Mix 100

    
    L Sample + 100 
    
    
    
    L Buffer + 200
    
    
    L FMOC-Reagent. Incubate 10 min at ambient temp. Stop with 10
    
    
    L Adamantanamine (scavenger).[1]
  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 30% B to 90% B over 20 min.[1]

  • Detection: UV at 265 nm.

Visualization: Decision Framework & Workflow

Diagram 1: Reference Standard Selection Decision Tree

Caption: Logical flow for selecting the appropriate standard grade based on development phase and regulatory risk.

StandardSelection Start Select Standard for 2-(3-Methoxypropoxy)ethylamine Phase What is the Development Phase? Start->Phase EarlyRD Early R&D / Screening Phase->EarlyRD LateStage Late Stage / GMP / QC Phase->LateStage ResGrade Research Grade (Verify Identity In-House) EarlyRD->ResGrade Cost Saving Purpose Intended Use? LateStage->Purpose ID Identification Only Purpose->ID Quant Quantification / Potency Purpose->Quant RM Analytical Reference Material (ISO 17025) ID->RM CRM Certified Reference Material (ISO 17034) Quant->CRM RM->CRM If Method Validation Requires Uncertainty Budget

Diagram 2: Analytical Workflow for Methoxy-Amine Analysis

Caption: Step-by-step workflow from sample receipt to data reporting, highlighting critical control points.

AnalyticalWorkflow Sample Sample Receipt (Hygroscopic!) Prep Sample Prep (Inert Atmosphere) Sample->Prep Handle in Glovebox Choice Method Selection Prep->Choice KF Karl Fischer (Water Content) Prep->KF GC GC-FID (Volatile Impurities) Choice->GC LC Derivatization LC-UV (Non-Volatiles) Choice->LC Data Data Integration GC->Data Area % LC->Data Purity Profile KF->Data % Water Report Final CoA Generation (Mass Balance) Data->Report Calculate Potency (100% - Impurities - Water)

[1]

References

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Reagents.Link

  • PubChem. (2025).[1] Compound Summary: 2-(3-Methoxypropoxy)ethylamine.[1][3][4] National Library of Medicine. Link

  • BenchChem. (2025).[1][5][6][7] A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.Link[1]

  • Sigma-Aldrich (Merck). (2024).[1] Technical Bulletin: Handling Hygroscopic Amine Standards.[1]Link[1]

  • United States Pharmacopeia (USP). (2024).[1] General Chapter <1085> Guidelines on the Aging of Analytical Standards.Link[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Methoxypropoxy)ethyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[2-(3-Methoxypropoxy)ethyl](methyl)amine
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